2,6-Dimethyl-1-methylsulfonylazepane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethyl-1-methylsulfonylazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2S/c1-8-5-4-6-9(2)10(7-8)13(3,11)12/h8-9H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKWKEAHPUKGAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N(C1)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 2,6 Dimethyl 1 Methylsulfonylazepane
Retrosynthetic Analysis and Key Disconnections for the Azepane Ring System
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, readily available starting materials. wikipedia.orgnih.gov For the 2,6-dimethylazepane (B1423263) core, several logical disconnections can be proposed to guide the design of a synthetic route.
The most intuitive disconnections are the two carbon-nitrogen (C-N) bonds of the azepane ring.
C-N Bond Disconnection: A simultaneous disconnection of both C-N bonds (an approach labeled a ) leads to a linear C8 precursor with reactive functional groups at both ends, such as a 1,7-dihalo-octane and a primary amine source for the nitrogen atom. A more practical approach involves sequential or single C-N bond disconnections. Disconnecting one C-N bond (approach b ) points towards an intramolecular cyclization of a linear amino-halide, amino-epoxide, or amino-aldehyde/ketone precursor. This is one of the most common strategies for forming heterocyclic rings.
C-C Bond Disconnection: Alternatively, disconnections of carbon-carbon bonds within the acyclic chain of a precursor can be considered. An effective strategy is the disconnection of the C2-C3 and C6-C7 bonds (approach c ), which suggests a ring-closing metathesis (RCM) reaction of a precursor containing two terminal alkenes. wikipedia.org Another C-C bond-forming strategy involves cycloaddition reactions, such as a [4+3] annulation, where the seven-membered ring is formed in a single step from two smaller components. nih.gov Ring expansion strategies (approach d ) provide another pathway, starting from a more readily available six-membered ring, such as a substituted piperidine (B6355638) or cyclohexanone (B45756), which is then expanded to the azepane framework. manchester.ac.ukrsc.org
The final step in the synthesis of the title compound, the addition of the methylsulfonyl group, is a simple functional group transformation. This involves the reaction of the synthesized 2,6-dimethylazepane with methanesulfonyl chloride in the presence of a suitable base.
Classical Ring-Closure Methodologies for Azepane Scaffolds
Numerous classical methods have been developed for the construction of the azepane ring system, which can be broadly categorized into intermolecular and intramolecular approaches.
While less common for forming simple monocyclic rings compared to intramolecular methods, several powerful intermolecular strategies exist. One notable example is the gold-catalyzed [4+3] cycloaddition. nih.gov In this approach, a gold-stabilized vinylcarbenoid intermediate reacts with a diene, such as an α,β-unsaturated imine, to construct the seven-membered azepine ring in a convergent manner. nih.gov Another modern approach involves the copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines, which provides access to highly functionalized azepine derivatives. nih.gov These methods are valued for their ability to rapidly build molecular complexity.
Intramolecular cyclization is the most prevalent strategy for synthesizing azepane scaffolds due to its efficiency and the relative ease of preparing the required linear precursors.
Reductive Amination: Intramolecular reductive amination involves the cyclization of a linear precursor containing an amine at one end and a ketone or aldehyde at the other. masterorganicchemistry.com The initial formation of a cyclic iminium ion is followed by in-situ reduction using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the saturated azepane ring. masterorganicchemistry.comrsc.org This method is robust and tolerates a wide range of functional groups.
Ring-Closing Metathesis (RCM): RCM has emerged as a premier method for constructing unsaturated rings of various sizes, including azepanes. wikipedia.orgorganic-chemistry.org The reaction utilizes a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, to cyclize a linear α,ω-diene. organic-chemistry.orgrsc.org The driving force for the reaction is the formation of a stable cyclic alkene and the release of volatile ethylene (B1197577). wikipedia.org The resulting unsaturated azepine can then be hydrogenated to afford the final azepane.
Ring Expansion Reactions: These methods transform a smaller, more accessible ring into the seven-membered azepane system. The Schmidt reaction, for instance, involves the acid-catalyzed reaction of a cyclohexanone derivative with hydrazoic acid (HN₃) to yield a seven-membered lactam (an azepan-2-one), which can be subsequently reduced to the azepane. wikipedia.orgorganic-chemistry.orglibretexts.org Similarly, the Beckmann rearrangement of a cyclohexanone oxime can produce the same lactam intermediate. More recent developments include the photochemical dearomative ring expansion of substituted nitroarenes, providing a novel two-step entry into complex azepanes from simple aromatic precursors. manchester.ac.uknih.govmanchester.ac.uk
| Method | Precursor Type | Key Reagents/Catalyst | Advantages | Limitations |
| Intramolecular Reductive Amination | Amino-ketone / Amino-aldehyde | NaBH₃CN, NaBH(OAc)₃ | High functional group tolerance; single-pot operation. youtube.com | Requires synthesis of a bifunctional linear precursor. |
| Ring-Closing Metathesis (RCM) | N-protected α,ω-diene | Grubbs or Hoveyda-Grubbs Catalysts (Ru-based) | Excellent for medium to large rings; high yields. organic-chemistry.orgrsc.org | Requires a hydrogenation step; catalyst can be expensive. |
| Schmidt Ring Expansion | Substituted Cyclohexanone | Hydrazoic Acid (HN₃), H₂SO₄ | Utilizes simple starting materials. jk-sci.com | Use of toxic and explosive hydrazoic acid; harsh acidic conditions. jk-sci.com |
| Dearomative Ring Expansion | Substituted Nitroarene | P(Oi-Pr)₃, Blue Light (427 nm) | Rapid access to complex azepanes; mild conditions. manchester.ac.ukmanchester.ac.uk | Requires photochemical setup; substrate scope may be limited. |
Stereoselective Synthesis of 2,6-Dimethyl-1-methylsulfonylazepane
Controlling the stereochemistry at the C2 and C6 positions is crucial for producing a single stereoisomer of 2,6-dimethylazepane. This is typically achieved using either chiral auxiliaries to direct the formation of stereocenters or by employing asymmetric catalysis.
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter(s) are set, the auxiliary is removed.
For the synthesis of 2,6-dimethylazepane, a chiral auxiliary could be appended to a linear precursor to direct a diastereoselective reaction, such as an alkylation or aldol (B89426) reaction, to install the two methyl groups with the desired relative and absolute stereochemistry. Common auxiliaries include Evans' oxazolidinones and Meyers' chiral formamidines. wikipedia.orgsci-hub.se For example, an N-acyl oxazolidinone could undergo sequential diastereoselective α-alkylations to build the carbon backbone before the auxiliary is cleaved and the resulting chain is cyclized.
Another powerful strategy involves the use of tert-butanesulfinamide, developed by Ellman. yale.edu Condensation of tert-butanesulfinamide with an appropriate diketone could form a bis-sulfinylimine, which could then undergo diastereoselective reduction or addition of methyl groups to set the C2 and C6 stereocenters before cyclization and removal of the auxiliary.
| Auxiliary | Typical Application | Key Features | Removal Conditions |
| Evans' Oxazolidinones | Diastereoselective enolate alkylation, aldol reactions. wikipedia.org | Forms a rigid scaffold that effectively shields one face of the enolate. | Acidic or basic hydrolysis; reductive cleavage (e.g., LiBH₄). wikipedia.org |
| SAMP/RAMP Hydrazones | Asymmetric α-alkylation of ketones/aldehydes. | Highly reliable for creating α-chiral carbonyl compounds. | Ozonolysis or hydrolysis. wikipedia.org |
| tert-Butanesulfinamide | Asymmetric synthesis of chiral amines via imine addition/reduction. yale.edu | Versatile, robust, and both enantiomers are commercially available. | Mild acid treatment (e.g., HCl in methanol). yale.edu |
| Pseudoephedrine | Asymmetric α-alkylation of carboxylic acid derivatives. wikipedia.org | Inexpensive, naturally derived; forms a crystalline intermediate that can often be purified by recrystallization. | Acidic or basic hydrolysis. wikipedia.org |
Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. youtube.comyoutube.com
Catalytic Asymmetric Hydrogenation: A viable strategy involves the synthesis of an unsaturated cyclic precursor, such as a 2,6-dimethyl-2,3,4,5-tetrahydro-1H-azepine. The asymmetric hydrogenation of the C=N or C=C bond using a chiral transition metal catalyst (e.g., Rhodium or Iridium complexed with a chiral phosphine (B1218219) ligand) can then establish the two stereocenters in a single step.
Organocatalysis: The field of asymmetric organocatalysis, which uses small organic molecules as catalysts, provides powerful tools. mdpi.comyoutube.com For instance, a proline-catalyzed intramolecular aldol or Mannich reaction could be envisioned to construct a chiral cyclohexanone precursor, which could then be converted to the azepane via a ring expansion reaction, transferring the stereochemistry.
Enantioselective Cycloadditions: As an extension of the intermolecular approaches, the [4+3] annulation reaction can be rendered enantioselective. The use of a chiral Lewis acid, such as a copper triflate complexed with a chiral trisoxazoline (Tox) ligand, can catalyze the cycloaddition to produce highly substituted azepanones with excellent enantioselectivity. nih.gov
| Reaction Type | Catalyst/Ligand System | Substrate Type | Stereoselectivity |
| (4+3) Annulation | Cu(OTf)₂ / (S)-CyTox | Donor-acceptor cyclopropane (B1198618) + Azadiene | High diastereoselectivity and enantioselectivity. nih.gov |
| Cross-Metathesis / Hydrogenation | Ru-catalyst (CM), then Pd/C (Hydrogenation) | Optically active α-allyl-β-oxoester + Acrylonitrile | Yields optically active annulated azepanes with trans-configuration. chemistryviews.org |
| Asymmetric Lithiation / Addition | (-)-Sparteine / s-BuLi | N-Boc-N-(p-methoxyphenyl)allylamine | Highly diastereoselective and enantioselective conjugate addition to form azepane precursors. nih.gov |
Chemoenzymatic Synthesis Strategies for Stereochemical Control
Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the efficiency of chemical reactions, offers a powerful approach for establishing stereocenters with high fidelity. For the synthesis of this compound, enzymes can be strategically employed to generate chiral precursors, which are then cyclized and functionalized using traditional organic chemistry.
A plausible chemoenzymatic route could involve the use of imine reductases (IREDs) or monoamine oxidases (MAOs) to produce enantioenriched amines that serve as key building blocks for the azepane ring. nih.govnyu.edu For instance, the asymmetric reductive amination of a diketone precursor using an IRED could yield a chiral amino ketone, setting the stereochemistry at one of the chiral centers of the future azepane ring. Subsequent chemical steps would then be required to form the seven-membered ring and introduce the second methyl group.
Another approach involves the enzymatic resolution of a racemic mixture. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic amino alcohol precursor, allowing for the separation of the two enantiomers. Each enantiomer could then be carried forward to produce the desired stereoisomer of the final azepane product.
The use of L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase has been demonstrated in the chemoenzymatic synthesis of pyrazines from L-threonine. nih.gov While applied to a different heterocyclic system, this highlights the potential of employing enzymatic cascades to generate complex precursors for heterocyclic synthesis from simple starting materials.
The following table summarizes potential chemoenzymatic strategies for introducing stereochemical control in the synthesis of 2,6-dimethylazepane precursors.
| Enzyme Class | Reaction Type | Potential Application in Synthesis |
| Imine Reductases (IREDs) | Asymmetric Reductive Amination | Stereoselective formation of a chiral amine from a prochiral imine precursor. |
| Monoamine Oxidases (MAOs) | Deracemization | Conversion of a racemic amine to a single enantiomer. |
| Lipases | Kinetic Resolution | Separation of racemic mixtures of key intermediates, such as amino alcohols. |
| Dehydrogenases/Aldolases | Cascade Reactions | Generation of functionalized precursors from simple starting materials. |
Diastereoselective Control in Ring Formation and Functionalization
Achieving diastereoselective control during the formation and functionalization of the azepane ring is crucial for obtaining the desired cis or trans relationship between the two methyl groups at the C2 and C6 positions. Several strategies can be employed to influence the stereochemical outcome of the cyclization and subsequent modification steps.
Ring-Closing Metathesis (RCM) is a powerful tool for the formation of seven-membered rings. The diastereoselectivity of RCM can be influenced by the stereochemistry of the starting diene precursor and the choice of catalyst. By synthesizing a diene with the desired relative stereochemistry in the acyclic chain, it is possible to translate this stereocontrol to the cyclic product.
Ring expansion reactions offer another avenue for constructing the azepane skeleton with stereocontrol. For example, a palladium-catalyzed two-carbon ring expansion of a suitably substituted 2-alkenyl piperidine could yield a 2,6-disubstituted azepane. northumbria.ac.uk The stereochemistry of the starting piperidine would be expected to influence the diastereoselectivity of the ring expansion process.
Furthermore, substrate-controlled reactions can be utilized to direct the stereochemical outcome. For instance, in the synthesis of 2,6-disubstituted piperidines, the C-2/C-6-cis stereochemistry has been established via triacetoxyborohydride iminium ion reduction, while the trans relationship was set using triethylsilane/TFA acyliminium ion reduction. researchgate.net Similar strategies could be adapted for the synthesis of 2,6-dimethylazepane.
The table below outlines various methods for achieving diastereoselective control in the synthesis of 2,6-disubstituted azepanes.
| Method | Approach | Key Factors Influencing Diastereoselectivity |
| Ring-Closing Metathesis | Cyclization of a diene | Stereochemistry of the acyclic precursor, choice of Grubbs catalyst. |
| Ring Expansion | Expansion of a smaller ring | Stereochemistry of the starting cyclic precursor (e.g., piperidine), reaction conditions. northumbria.ac.uk |
| Reductive Amination | Cyclization of a linear amino-dicarbonyl | Choice of reducing agent, substrate conformation. researchgate.net |
| Aza-Piancatelli Rearrangement | Rearrangement of a furfuryl alcohol | Lewis acid catalyst, substrate structure. nih.gov |
Regioselective Functionalization of the Azepane Ring System
While the primary focus is on the 2,6-dimethyl substitution pattern, the regioselective functionalization of other positions on the azepane ring can be important for creating analogues or for further synthetic transformations. The inherent flexibility of the seven-membered ring can make regioselective reactions challenging.
C-H functionalization represents a modern and efficient approach to introduce new substituents onto a pre-existing heterocyclic core. nih.govnih.gov While challenging on a saturated carbocycle, directed C-H activation strategies could potentially be employed. For instance, a directing group attached to the nitrogen could guide a transition metal catalyst to a specific C-H bond on the azepane ring, allowing for its selective functionalization.
Alternatively, the synthesis could be designed to incorporate a functional group at a specific position from the outset. For example, a recent strategy for preparing polysubstituted azepanes involves the photochemical dearomative ring expansion of nitroarenes. nih.govmanchester.ac.ukmanchester.ac.uk This method allows the substitution pattern of the starting nitroarene to be translated to the resulting azepane, providing a route to a variety of regiochemically defined products.
The regioselective opening of a bicyclic intermediate, such as an aziridinium (B1262131) ion, can also be a powerful strategy for introducing functionality at specific positions. nih.gov
The following table summarizes potential strategies for the regioselective functionalization of the azepane ring.
| Strategy | Description | Potential Application |
| Directed C-H Activation | Use of a directing group to guide a catalyst to a specific C-H bond. | Introduction of substituents at positions other than C2 and C6. |
| Ring Expansion of Substituted Precursors | The substitution pattern of the starting material dictates the regiochemistry of the product. | Synthesis of azepanes with various substitution patterns. nih.govmanchester.ac.ukmanchester.ac.uk |
| Bicyclic Intermediate Opening | Nucleophilic opening of a strained bicyclic system. | Introduction of functional groups at specific positions with stereocontrol. |
Protecting Group Strategies for the 1-Methylsulfonylazepane Nitrogen Atom
The methylsulfonyl group on the nitrogen atom of this compound serves to modulate the basicity and nucleophilicity of the nitrogen. nih.govyoutube.com In some synthetic routes, it may be necessary to introduce this group at a late stage or to use a different sulfonyl group as a protecting group that can be removed under specific conditions.
The methanesulfonyl (Ms) group is generally stable to a wide range of reaction conditions. It can be introduced by reacting the corresponding amine with methanesulfonyl chloride in the presence of a base. nih.gov However, the removal of a methylsulfonyl group from a secondary amine can be challenging, often requiring harsh conditions.
For synthetic flexibility, other sulfonyl protecting groups that are more readily cleaved can be employed. The p-toluenesulfonyl (Ts) group is another common choice, though its removal also often requires strong reducing agents or harsh acidic conditions. nih.gov More labile sulfonyl groups include the nitrobenzenesulfonyl (Ns) group, which can be cleaved under mild conditions using a thiol and a base, and the 2-(trimethylsilyl)ethanesulfonyl (SES) group, which can be removed with fluoride (B91410) sources. youtube.comscispace.com
| Sulfonyl Group | Abbreviation | Introduction Reagent | Cleavage Conditions |
| Methanesulfonyl | Ms | Methanesulfonyl chloride | Harsh (e.g., strong acid, dissolving metal reduction) |
| p-Toluenesulfonyl | Ts | p-Toluenesulfonyl chloride | Harsh (e.g., strong acid, dissolving metal reduction) nih.gov |
| Nitrobenzenesulfonyl | Ns | Nitrobenzenesulfonyl chloride | Mild (e.g., thiol and base) scispace.com |
| 2-(Trimethylsilyl)ethanesulfonyl | SES | 2-(Trimethylsilyl)ethanesulfonyl chloride | Mild (e.g., fluoride source) youtube.com |
Novel Synthetic Routes and Methodological Advancements for Azepanes
The field of organic synthesis is constantly evolving, with new methodologies that offer improved efficiency, safety, and sustainability. These advancements can be applied to the synthesis of complex molecules like this compound.
Flow Chemistry Applications in Azepane Synthesis
Flow chemistry , where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers several advantages for chemical synthesis, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automation and scale-up. nih.govyoutube.com
Multistep flow syntheses, where the output of one reactor is directly fed into the next, can streamline the production of complex molecules. researchgate.net A telescoped flow synthesis of this compound could involve the formation of a key intermediate, followed by cyclization and functionalization in a continuous sequence, minimizing the need for isolation and purification of intermediates.
Green Chemistry Principles Applied to this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. manchester.ac.ukelsevier.com These principles can be applied to the synthesis of this compound to make the process more environmentally benign.
Key green chemistry principles applicable to this synthesis include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Ring expansion and cycloaddition reactions can be highly atom-economical.
Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical CO2. nih.gov Solvent-free reactions, where possible, are an even better option.
Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents. This reduces waste and can lead to more efficient reactions. The use of biocatalysts (enzymes) as discussed in section 2.3.3 is a prime example of green catalysis.
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis can often reduce reaction times and energy input compared to conventional heating. manchester.ac.uk
By incorporating these principles into the synthetic design, the environmental impact of producing this compound can be significantly reduced.
Photochemical and Electrochemical Approaches for Azepane Ring Construction
The construction of the azepane ring, a seven-membered heterocycle, can be achieved through innovative photochemical and electrochemical methods. These strategies offer alternatives to traditional thermal reactions, often providing unique reactivity and milder reaction conditions.
Photochemical Strategies:
Photochemical reactions utilize light energy to promote chemical transformations. One notable photochemical approach for synthesizing azepane derivatives involves the ring expansion of smaller nitrogen-containing rings. For instance, research has shown that N-vinylpyrrolidinones can undergo a photochemical rearrangement to yield azepin-4-ones. researchgate.net This transformation, proceeding through a formal [5+2] cycloaddition, allows for the conversion of readily available pyrrolidinones and aldehydes into densely functionalized azepane precursors in a two-step process. researchgate.net The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) using mercury arc lamps that emit at 254 nm. researchgate.net
Another significant photochemical strategy is the dearomative ring expansion of nitroarenes. wikipedia.orgmasterorganicchemistry.com This method involves the conversion of a nitro group into a singlet nitrene upon irradiation with blue light. wikipedia.org The highly reactive nitrene intermediate then inserts into the aromatic ring, expanding the six-membered benzene (B151609) framework into a seven-membered 3H-azepine system. wikipedia.orgacs.orgresearchgate.net Subsequent hydrogenation of the azepine derivative affords the saturated azepane ring. wikipedia.orgacs.orgresearchgate.net This two-step process is advantageous as it starts from simple nitroarenes and proceeds at room temperature. wikipedia.org
Electrochemical Strategies:
Electrochemical methods employ an electric current to drive chemical reactions, offering a green and often catalyst-free alternative. While specific electrochemical syntheses of this compound are not widely reported, the electrochemical sulfonylation of amines represents a relevant transformation. An efficient electrochemical process for the sulfonylation of various primary and secondary amines with sulfonyl hydrazides has been developed. rsc.org This method operates under exogenous-oxidant-free and catalyst-free conditions in an aqueous medium, showcasing the potential for environmentally benign synthesis of sulfonamides. rsc.org The reaction is believed to proceed through a radical pathway, with tetra-n-butylammonium bromide (n-Bu4NBr) acting as both a supporting electrolyte and a redox agent to generate sulfonyl radical species. rsc.org This approach could potentially be adapted for the final step in the synthesis of this compound from 2,6-dimethylazepane.
Multi-Component Reactions for Diverse Azepane Derivatives
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the structural features of all the starting materials, are highly valued for their efficiency and atom economy. organic-chemistry.orgfrontiersin.org While a specific MCR for the direct synthesis of this compound is not documented, several MCRs are known for the synthesis of functionalized azepane and other nitrogen-containing heterocyclic scaffolds.
For example, the Ugi three-component reaction (Ugi-3CR) has been utilized to synthesize lidocaine, which features a substituted amine structure. This reaction involves the combination of an isocyanide, an amine, and a carbonyl compound in a one-pot procedure. nih.gov Conceptually, a similar strategy could be envisioned for the construction of substituted azepane precursors.
More directly related to azepane synthesis, MCRs have been employed to generate complex heterocyclic systems that can serve as precursors to azepanes. For instance, the Hantzsch dihydropyridine (B1217469) synthesis, a classic MCR, has been adapted to produce various substituted 1,4-dihydropyridines, which can be structurally elaborated. frontiersin.org While not directly yielding an azepane, these MCRs highlight the potential for developing novel one-pot syntheses for complex cyclic amines. The development of a specific MCR for 2,6-disubstituted azepanes would likely involve the careful design of starting materials that can undergo a cascade of reactions to form the seven-membered ring with the desired substitution pattern.
Synthesis of Stereoisomers and Enantiopure Forms of this compound
The presence of two stereocenters at the C2 and C6 positions of this compound means that it can exist as multiple stereoisomers (cis and trans diastereomers, each as a pair of enantiomers). The synthesis and separation of these individual stereoisomers are crucial for understanding their specific properties.
Chromatographic Separation Techniques for Stereoisomers in Research Scale
High-performance liquid chromatography (HPLC) is a powerful technique for the separation of stereoisomers. For the separation of enantiomers, chiral stationary phases (CSPs) are commonly employed. chiralpedia.comcsfarmacie.cz The principle of chiral HPLC relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP, leading to different retention times. chiralpedia.comyoutube.com
For a compound like 2,6-dimethylazepane, the precursor to the title compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, would be suitable candidates for enantiomeric resolution. nih.gov The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is critical for achieving optimal separation. youtube.com
Alternatively, the diastereomers (cis and trans) of 2,6-dimethylazepane can be separated using standard achiral chromatography, such as gas chromatography (GC) or normal-phase HPLC, due to their different physical properties. The separation of diastereomeric amides, for instance, has been successfully achieved using HPLC on silica (B1680970) gel. nih.gov
Table 1: Potential Chromatographic Separation Strategies for 2,6-Dimethylazepane Stereoisomers
| Stereoisomer Type | Separation Technique | Stationary Phase | Eluent System (Example) |
| Enantiomers (of cis or trans) | Chiral HPLC | Polysaccharide-based (e.g., Lux Cellulose-2) | Normal Phase (e.g., Hexane/Isopropanol) |
| Enantiomers (of cis or trans) | Chiral HPLC | Polysaccharide-based (e.g., Lux Amylose-2) | Polar Organic (e.g., Acetonitrile/Methanol) |
| Diastereomers (cis vs. trans) | Normal Phase HPLC | Silica Gel | Hexane/Ethyl Acetate |
| Diastereomers (cis vs. trans) | Gas Chromatography | Capillary column (e.g., Chirasil-Dex) | Helium carrier gas |
Optimization of Synthetic Pathways and Yield Enhancement for this compound Production
A plausible synthetic route would involve the Beckmann or Schmidt rearrangement of 2,6-dimethylcyclohexanone (B152311) oxime or 2,6-dimethylcyclohexanone, respectively, to form 3,7-dimethylazepan-2-one. This lactam would then be reduced to 2,6-dimethylazepane, followed by N-sulfonylation.
Optimization of the Beckmann Rearrangement:
The Beckmann rearrangement of a ketoxime to a lactam is a critical step. wikipedia.orgmasterorganicchemistry.com The reaction is typically catalyzed by strong acids like sulfuric acid or polyphosphoric acid. wikipedia.org Optimization would involve screening different acid catalysts and reaction conditions (temperature, reaction time) to maximize the yield of the desired lactam and minimize side products. The stereospecificity of the rearrangement, where the group anti-periplanar to the leaving group on the nitrogen migrates, needs to be considered, as the geometry of the starting oxime will determine the regioselectivity of the lactam formation. wikipedia.org
Optimization of Lactam Reduction:
The reduction of the lactam (3,7-dimethylazepan-2-one) to the corresponding amine (2,6-dimethylazepane) is another crucial step. Common reducing agents for lactams include lithium aluminum hydride (LiAlH4) and borane (B79455) complexes. However, these reagents can sometimes lead to side reactions. A milder and more selective reagent is 9-borabicyclo[3.3.1]nonane (9-BBN), which has been shown to effectively reduce tertiary lactams to cyclic amines. organic-chemistry.org Nickel-catalyzed reduction of lactams using silanes as reducing agents also presents a viable and potentially more scalable alternative. nih.gov Optimization would involve comparing different reducing agents, solvents, and temperatures to achieve high yields and chemoselectivity.
Optimization of N-Sulfonylation:
The final step is the sulfonylation of the secondary amine, 2,6-dimethylazepane. Traditional methods often use sulfonyl chlorides in the presence of a base like pyridine (B92270) or triethylamine. To improve efficiency and sustainability, catalyst-free and solvent-free methods under microwave irradiation have been developed, showing excellent yields and short reaction times. illinois.edu Another approach involves using cupric oxide as a catalyst, which is effective for the sulfonylation of sterically hindered amines under mild and neutral conditions. researchgate.net Electrochemical methods, as mentioned earlier, also offer a green alternative. rsc.org Optimization would focus on catalyst loading, reaction time, and work-up procedures to ensure a high conversion to the final product with minimal purification challenges.
Table 2: Key Reaction Steps and Potential Optimization Parameters
| Reaction Step | Key Transformation | Potential Optimization Parameters |
| Ring Formation | Beckmann Rearrangement | Acid catalyst, temperature, reaction time, oxime isomer separation |
| Reduction | Lactam to Amine | Reducing agent (e.g., LiAlH4, 9-BBN, Ni-catalyst), solvent, temperature |
| Sulfonylation | Amine to Sulfonamide | Sulfonylating agent, catalyst (e.g., CuO), reaction conditions (microwave, electrochemical), base |
Stereochemistry and Conformational Analysis of 2,6 Dimethyl 1 Methylsulfonylazepane
Absolute and Relative Stereochemical Assignment Methodologies for Substituted Azepanes
The presence of two stereogenic centers at the C2 and C6 positions in 2,6-Dimethyl-1-methylsulfonylazepane gives rise to three possible stereoisomers: (2R,6R), (2S,6S), and the meso compound (2R,6S). The unambiguous determination of the absolute and relative stereochemistry of these isomers is fundamental and can be achieved through a combination of chiroptical spectroscopy and computational methods. nih.gov
Electronic Circular Dichroism (ECD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is a powerful tool for elucidating the stereochemistry of chiral molecules. nih.gov The ECD spectrum of a chiral molecule is highly sensitive to the spatial arrangement of its chromophores. In this compound, the methylsulfonyl group and the nitrogen atom within the azepane ring can act as chromophores.
The experimental ECD spectrum, when compared with the theoretically calculated spectrum for a specific enantiomer, can lead to the assignment of its absolute configuration. ic.ac.uk The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the electronic transitions and the molecular geometry. For instance, a positive Cotton effect at a particular wavelength in the experimental spectrum that matches the calculated spectrum for the (2R,6R)-isomer would allow for the confident assignment of this absolute configuration.
Illustrative ECD Data for a Hypothetical (2R,6R)-2,6-Dimethyl-1-methylsulfonylazepane
| Wavelength (nm) | Molar Ellipticity [θ] (deg cm²/dmol) |
|---|---|
| 210 | +15,000 |
| 235 | -8,000 |
Note: The data in this table is hypothetical and for illustrative purposes only, as experimental data for this specific compound is not publicly available.
Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared radiation, providing information about the stereochemistry of a molecule based on its vibrational transitions. nih.gov VCD is particularly advantageous for molecules with weak electronic chromophores but distinct vibrational modes. nih.gov
For this compound, VCD can be used to determine the absolute configuration by comparing the experimental VCD spectrum with the spectrum predicted by quantum mechanical calculations, often using density functional theory (DFT). psu.edu The C-H and N-C stretching and bending vibrations of the azepane ring and its substituents give rise to characteristic VCD signals. The mirror-image VCD spectra of the enantiomers allow for their differentiation. nih.gov
Hypothetical VCD Data for Key Vibrational Bands of (2R,6R)-2,6-Dimethyl-1-methylsulfonylazepane
| Frequency (cm⁻¹) | Vibrational Mode | ΔA x 10⁻⁴ |
|---|---|---|
| 2975 | Asymmetric CH₃ stretch | +2.5 |
| 2890 | Symmetric CH₃ stretch | -1.8 |
| 1350 | SO₂ asymmetric stretch | +5.0 |
Note: The data in this table is hypothetical and for illustrative purposes only, as experimental data for this specific compound is not publicly available.
Computational methods are indispensable for the reliable assignment of absolute configuration using chiroptical spectroscopy. frontiersin.org The process typically involves:
Conformational Search: Identifying all low-energy conformers of the molecule.
Geometry Optimization and Frequency Calculation: Optimizing the geometry of each conformer and calculating their vibrational frequencies.
Spectral Simulation: Calculating the ECD and VCD spectra for each conformer.
Boltzmann Averaging: Averaging the calculated spectra based on the relative populations of the conformers at a given temperature.
The resulting theoretical spectrum is then compared with the experimental spectrum. A good agreement between the experimental and calculated spectra for a particular enantiomer provides strong evidence for its absolute configuration. psu.edu
Conformational Isomerism of Azepane Rings in this compound
The seven-membered azepane ring is highly flexible and can adopt several conformations. rsc.org The presence of methyl groups at the C2 and C6 positions, along with the bulky methylsulfonyl group on the nitrogen, significantly influences the conformational landscape of this compound.
Computational studies on similar seven-membered heterocyclic systems have shown that the most stable conformations are typically twist-chair forms. nih.gov The primary conformations of the azepane ring are:
Chair-like conformations: These are generally of lower energy.
Boat-like conformations: These are typically of higher energy.
Twist-boat conformations: These are often intermediate in energy between the chair and boat forms.
For this compound, the substituents will preferentially occupy positions that minimize steric strain. For instance, in a chair-like conformation, the methyl groups would likely favor equatorial positions to reduce 1,3-diaxial interactions.
Calculated Relative Energies of a Hypothetical (2R,6R)-2,6-Dimethyl-1-methylsulfonylazepane Conformer
| Conformation | Relative Energy (kcal/mol) |
|---|---|
| Twist-Chair (equatorial Me) | 0.00 |
| Twist-Chair (axial Me) | 2.5 |
| Boat | 5.8 |
Note: The data in this table is hypothetical and based on general principles of conformational analysis for illustrative purposes.
The azepane ring in this compound is not static but undergoes rapid interconversion between different conformations, a process known as ring inversion. nih.gov The energy barrier for this inversion is a critical parameter that determines the rate of interconversion. Inversion of the azepine ring can be influenced by the nitrogen atom's inversion and the steric hindrance of substituents. rsc.orgrsc.org
The energy barrier to ring inversion can be determined experimentally using dynamic NMR spectroscopy or calculated using computational methods. nih.gov For substituted azepanes, these barriers are typically in the range of 5-15 kcal/mol. The bulky methylsulfonyl group is expected to have a significant impact on the inversion barrier.
Hypothetical Energy Barriers for Ring Inversion of this compound
| Process | Calculated Energy Barrier (kcal/mol) |
|---|---|
| Twist-Chair to Twist-Chair Inversion | 10.5 |
Note: The data in this table is hypothetical and for illustrative purposes only, as experimental data for this specific compound is not publicly available.
Influence of Methyl and Methylsulfonyl Substituents on Azepane Conformational Preferences
The conformational preferences of the this compound molecule are dictated by a complex interplay of steric and electronic effects originating from the two methyl groups and the N-methylsulfonyl substituent. The parent azepane ring is known to favor a twist-chair conformation as its most stable ground state. nih.gov However, the energetic landscape is shallow, with several other conformations being thermally accessible.
The introduction of two methyl groups at the C2 and C6 positions introduces significant steric considerations. These substituents can exist as either cis or trans diastereomers. In either case, to minimize steric strain, particularly unfavorable 1,3-diaxial-like interactions, the methyl groups will preferentially occupy equatorial-type positions on the flexible azepane ring. lumenlearning.com The energy penalty for a substituent being in an axial-like position, known as the A-value in cyclohexanes, provides a useful, albeit approximate, guideline for the magnitude of this preference. fiveable.me For a methyl group, this preference is significant and will strongly disfavor conformations that force either methyl group into a crowded axial-like environment. masterorganicchemistry.com
The N-methylsulfonyl group is a bulky and strongly electron-withdrawing substituent that profoundly impacts the azepane ring's conformation. Sterically, its size will influence the relative stability of adjacent ring conformations. Electronically, the sulfonyl group delocalizes the nitrogen lone pair, which increases the planarity at the nitrogen atom and raises the barrier to nitrogen inversion compared to an unsubstituted amine. The rotation around the N-S bond is also a critical factor, as different orientations of the methyl and two oxygen atoms relative to the azepane ring will have distinct steric and stereoelectronic consequences. cdnsciencepub.com The combination of these effects—the cis/trans relationship of the methyl groups and the rotational position of the methylsulfonyl group—results in a unique and complex conformational energy landscape for each diastereomer of this compound.
Theoretical and Computational Studies on Conformational Preferences of this compound
Due to the flexible nature of the seven-membered ring, experimental characterization of the precise conformational ensemble of substituted azepanes can be challenging. rsc.org Consequently, theoretical and computational chemistry methods serve as indispensable tools for elucidating the detailed conformational energy landscapes, dynamic behavior, and population distributions of molecules like this compound.
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are powerful tools for accurately calculating the geometric parameters and relative energies of different conformers. nih.gov For this compound, a systematic conformational search would first identify all possible ring puckerings (e.g., twist-chair, chair, boat families) and substituent orientations (axial/equatorial for methyl groups and rotation of the methylsulfonyl group).
Following this search, high-level QM calculations are used to optimize the geometry of each unique conformer and compute its single-point energy. chemrxiv.org This process allows for the construction of a detailed potential energy surface, identifying the global minimum energy structure and the relative energies of other low-energy conformers. These relative energies are crucial for understanding the inherent stability of different three-dimensional arrangements of the molecule.
Below is an illustrative data table showing hypothetical relative energies for various conformers of cis-2,6-Dimethyl-1-methylsulfonylazepane, calculated using a representative DFT method. The twist-chair (TC) conformation with diequatorial methyl groups would be expected to be the most stable.
Table 1: Hypothetical Relative Energies of cis-2,6-Dimethyl-1-methylsulfonylazepane Conformers
| Conformer | Methyl Group Orientations | Relative Energy (kcal/mol) |
|---|---|---|
| Twist-Chair (TC) | 2-eq, 6-eq | 0.00 |
| Twist-Chair (TC) | 2-eq, 6-ax | 2.10 |
| Twist-Chair (TC) | 2-ax, 6-ax | 4.50 |
| Chair (C) | 2-eq, 6-eq | 1.20 |
| Boat (B) | 2-eq, 6-eq | 2.50 |
Note: These values are illustrative and represent expected trends based on established principles of conformational analysis. "eq" denotes an equatorial-like position and "ax" denotes an axial-like position.
While QM calculations provide a static picture of discrete energy minima, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the molecule. researchgate.net MD simulations solve Newton's equations of motion for the atoms in the molecule over time, providing a trajectory that reveals how the molecule moves, vibrates, and converts between different conformations. pearson.com
For this compound, an MD simulation would illustrate the flexibility of the azepane ring, showing transitions between various twist-chair and boat-like forms. It would also capture the rotation of the methylsulfonyl group and the puckering of the seven-membered ring. These simulations are essential for understanding how the molecule explores its conformational space at a given temperature and for identifying the pathways and energy barriers for conformational interconversion. acs.org
The data from a long MD simulation or the relative energies from QM calculations can be used to analyze the conformational ensemble. At any given temperature, the molecule does not exist as a single conformer but as a dynamic equilibrium of all accessible conformations. The population of each conformer in this equilibrium is determined by its relative free energy according to the Boltzmann distribution.
By analyzing the relative energies (approximating free energy differences), one can calculate the expected population of each conformer at room temperature (298 K). This provides a statistical representation of the molecule's preferred shapes.
Table 2: Hypothetical Conformational Population of cis-2,6-Dimethyl-1-methylsulfonylazepane at 298 K
| Conformer | Relative Energy (kcal/mol) | Predicted Population (%) |
|---|---|---|
| Twist-Chair (TC), diequatorial | 0.00 | 95.9 |
| Chair (C), diequatorial | 1.20 | 3.0 |
| Twist-Chair (TC), eq/ax | 2.10 | 0.8 |
| Boat (B), diequatorial | 2.50 | 0.3 |
| Twist-Chair (TC), diaxial | 4.50 | <0.1 |
Note: Populations are calculated based on the hypothetical energies in Table 1 using the Boltzmann distribution equation. This table illustrates the strong preference for the lowest-energy conformer.
Stereoelectronic Effects in this compound Structure and Reactivity
Stereoelectronic effects, which involve the interaction of electron orbitals dependent on the molecule's geometry, play a crucial role in the structure and reactivity of this compound, primarily related to the N-methylsulfonyl group. The sulfonamide linkage is known to be influenced by anomeric effects. nih.gov
Reactivity and Chemical Transformations of 2,6 Dimethyl 1 Methylsulfonylazepane
Reactivity at the Azepane Nitrogen Atom and the Methylsulfonyl Group
The N-sulfonyl moiety significantly influences the reactivity of the azepane nitrogen. The strong electron-withdrawing nature of the methylsulfonyl group delocalizes the nitrogen's lone pair, rendering the nitrogen atom less nucleophilic and non-basic compared to its non-sulfonylated counterpart. This electronic effect also increases the acidity of the protons on the carbons adjacent to the nitrogen (α-protons). The reactivity of this system is thus centered on transformations of the sulfonyl group itself and reactions that can overcome the reduced nucleophilicity of the nitrogen.
The methylsulfonyl group, while often used as a protecting group for amines, can be modified or cleaved under specific conditions. Its removal is crucial for accessing the free secondary amine. Classical methods for the cleavage of sulfonamides often require harsh conditions, such as strong acids or dissolving metal reductions, which may not be compatible with other functional groups. researchgate.net
Modern methodologies offer milder alternatives for N-S bond cleavage. Photoredox catalysis represents a powerful tool for such transformations. For instance, using an organoreductant like the diphenyldibenzocarbazole-based catalyst (CBZ6) under 407 nm LED irradiation with sodium formate (B1220265) as a reductant and a thiol as a hydrogen atom transfer agent can effectively cleave N-S bonds in sulfonamides. organic-chemistry.org This method proceeds through the formation of radical intermediates and is notable for its mild conditions and good functional group tolerance. organic-chemistry.org
Electrochemical methods also provide a gentle means for deprotection. researchgate.net The electrochemical reduction of N-phenylsulfonyl N-substituted amines in a protic medium at a constant cathodic potential has been shown to be an effective desulfonylation method. researchgate.net While this has been demonstrated on N-phenylsulfonyl groups, similar principles would apply to N-methylsulfonyl derivatives. Another powerful reagent for the reductive cleavage of sulfonamides is samarium(II) iodide (SmI₂), often in the presence of a proton source like HMPA or water, which is known for its ability to cleave various protecting groups under mild conditions. researchgate.netnih.gov Furthermore, a general method for the reductive cleavage of secondary sulfonamides uses reducing agents to generate sulfinates and the corresponding amines, which can then be used for further in-situ reactions. chemrxiv.org
Due to the electron-withdrawing nature of the sulfonyl group, the nitrogen atom in 2,6-dimethyl-1-methylsulfonylazepane is a weak nucleophile. Therefore, N-alkylation and N-acylation reactions are generally more challenging than for the corresponding free amine and often require specific activation.
N-Acylation: The N-acylation of sulfonamides can be achieved under various conditions. A straightforward and green method involves the reaction with an acid anhydride, such as acetic anhydride, under ultrasound irradiation in the absence of a catalyst or solvent. orientjchem.org This method has been successfully applied to a range of sulfonamides, affording N-acylsulfonamides in good yields. orientjchem.org Alternatively, N-acylation can be promoted by acid catalysts like metal hydrogen sulfates [Al(HSO₄)₃ or Zr(HSO₄)₄] with acyl chlorides or anhydrides, which can proceed under heterogeneous or solvent-free conditions. researchgate.net For more complex substrates or those requiring milder conditions, direct acylation with carboxylic acids can be catalyzed by a B₃NO₂ heterocycle, which has been shown to be effective even for challenging nitrogen nucleophiles like those in sulfoximines. rsc.orgelsevierpure.com
N-Alkylation: Direct N-alkylation of the sulfonamide nitrogen is difficult. However, synthetic routes to prepare N-alkylated azepanes have been developed, which could be adapted to introduce an alkyl group onto the nitrogen of a pre-formed azepane ring system. nih.gov For related heterocyclic systems like 2-pyridones, which share the challenge of competing O- vs. N-alkylation, specific catalyst- and base-free conditions using organohalides have been developed that favor N-alkylation. researchgate.net Such strategies might be explored for the N-alkylation of the deprotonated sulfonamide anion, though the steric hindrance from the 2,6-dimethyl substituents could pose a significant challenge.
This section primarily pertains to the cleavage of the nitrogen-substituent bond. In the case of this compound, this involves the cleavage of the N-methylsulfonyl group, which is more accurately described as de-sulfonylation or deprotection. The strategies for this transformation are the same as those detailed in Section 4.1.1. Reductive cleavage methodologies using photoredox catalysis, electrochemical reduction, or powerful reducing agents like samarium(II) iodide are the most prominent and mild approaches for removing the sulfonyl group to liberate the free secondary amine. researchgate.netorganic-chemistry.orgnih.gov
Transformations Involving the Methyl Substituents at Positions 2 and 6
The methyl groups at the C2 and C6 positions of the azepane ring are generally unreactive. However, their position alpha to the nitrogen atom allows for potential functionalization through C-H activation strategies. The N-sulfonyl group plays a critical role here, as it can acidify the adjacent C-H protons, facilitating deprotonation.
Deprotonation of the C2 or C6 positions with a strong base, such as an organolithium reagent, would generate a carbanion that could be trapped with various electrophiles. This approach is a cornerstone of directed metalation chemistry. nih.gov While steric hindrance from the azepane ring and the other methyl group might influence the feasibility and stereochemical outcome, this remains a viable pathway for introducing functionality at these positions.
Alternatively, transition-metal-catalyzed C-H functionalization offers a powerful method for modifying such C-H bonds. For example, rhodium-catalyzed reactions of donor/acceptor carbenes have been used for the site-selective functionalization of C-H bonds in N-protected piperidines. nih.gov By selecting the appropriate catalyst and protecting group, functionalization can be directed to specific positions on the ring. nih.gov It is conceivable that similar catalytic systems could be applied to this compound to functionalize the methyl groups or other positions on the azepane core.
Ring-Opening and Ring-Contraction Reactions of the Azepane Core
The seven-membered azepane ring is relatively stable compared to smaller, more strained rings. However, under specific conditions, it can undergo ring-opening or ring-contraction reactions.
Ring-Opening: Ring-opening reactions of unstrained cyclic amines typically require activation. This can be achieved by forming a reactive intermediate that facilitates C-N bond cleavage. For instance, treatment of N-activated cyclic amines can lead to ring-opening. While less common for a stable ring like azepane, specific reagents or photochemical conditions could induce such a transformation.
Ring-Contraction: Ring-contraction reactions often proceed through rearrangement mechanisms. Photochemical or thermal rearrangements of N-activated cyclic systems can lead to smaller ring structures. For example, cyclic hydroxamic acids can undergo thermal ring contraction after in-situ triflation, and a similar photochemical rearrangement occurs with N-mesyloxylactams. nih.gov While not directly demonstrated on N-sulfonylazepanes, these precedents suggest that conversion of the N-sulfonylazepane to a suitable intermediate could enable a ring-contraction to a substituted piperidine (B6355638) or pyrrolidine (B122466) derivative.
Regioselective Functionalization of the Azepane Core of this compound
Beyond the methyl groups, the methylene (B1212753) positions of the azepane ring (C3, C4, and C5) are potential sites for functionalization. Achieving regioselectivity in such a system is a significant synthetic challenge.
Directed metalation is a primary strategy for achieving regioselective functionalization of N-sulfonylated heterocycles. The N-sulfonyl group can direct lithiation to the adjacent C2 and C7 (in this case, C6) positions. nih.gov The regioselectivity between different positions can sometimes be controlled by the choice of base, solvent, and temperature. For instance, directed lithiation of N-benzenesulfonyl-3-bromopyrrole with LDA showed that the reaction with different electrophiles could lead to functionalization at either the C2 or C5 position, indicating a dynamic equilibrium between the lithiated species. nih.gov A similar approach could potentially be used to functionalize the C3 or C5 positions of the azepane ring, although the directing effect of the sulfonyl group weakens with distance. The use of bulky silyl (B83357) groups has also been employed to direct remote lithiation in aromatic systems, a strategy that could potentially be adapted for heterocyclic rings. nih.gov
Furthermore, catalyst-controlled C-H functionalization, as mentioned in section 4.2, provides another avenue for regioselective modification of the azepane core. nih.gov By carefully choosing the catalyst and reaction conditions, it may be possible to selectively introduce functional groups at the C3 or C4 positions, which are electronically deactivated by the inductive effect of the nitrogen atom. nih.gov
Research on this compound Remains Undisclosed
A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of published research on the specific chemical compound this compound. Despite its well-defined structure, detailed experimental data regarding its reactivity, chemical transformations, and potential applications appear to be absent from the current body of scientific knowledge.
This information gap prevents a detailed analysis of the compound's chemical behavior as requested. Consequently, an in-depth article focusing on the C-H activation methodologies, functionalization via organometallic intermediates, stereoselective transformations, catalytic reactions, its role as a synthetic intermediate, and mechanistic investigations involving this compound cannot be generated at this time.
While research on related structural motifs, such as substituted azepanes and the C-H activation of N-sulfonylated compounds, is an active area of chemical science, no direct studies on this compound have been identified. The scientific community awaits future research that may shed light on the properties and potential of this particular molecule.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 2,6 Dimethyl 1 Methylsulfonylazepane
Application of Nuclear Magnetic Resonance Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for probing the structure of organic molecules in solution and the solid state. For 2,6-Dimethyl-1-methylsulfonylazepane, various NMR experiments are essential to confirm its identity and understand its complex structural features.
Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and establishing the intricate bonding network and spatial relationships within this compound. youtube.com
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. longdom.org For this compound, COSY would reveal the sequence of protons around the seven-membered azepane ring. For instance, the proton at C2 would show a cross-peak to the protons at C3, which in turn would correlate with the protons at C4, and so on, confirming the ring structure. The methyl protons at C2 and C6 would show correlations to the respective C2-H and C6-H protons. sdsu.edu
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. youtube.com It is used to assign the carbon signal for each proton. For example, the proton signal for the N-sulfonyl methyl group would show a cross-peak to its corresponding carbon signal, definitively identifying that specific ¹³C peak. researchgate.net Similarly, each proton on the azepane ring would be correlated to the carbon atom it is attached to.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between ¹H and ¹³C atoms, typically over two to three bonds. sdsu.eduyoutube.com This is exceptionally powerful for identifying quaternary carbons and piecing together molecular fragments. Key expected HMBC correlations for this compound would include:
Correlations from the methyl protons (at C2 and C6) to the C2 and C6 carbons, as well as the adjacent C3 and C5 carbons.
Correlations from the N-sulfonyl methyl protons to the sulfur-bound carbon.
Correlations from the C2-H and C6-H protons to the neighboring ring carbons.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are bonded. researchgate.net This is the primary method for determining the relative stereochemistry. For this compound, a key analysis would be the presence or absence of a NOESY cross-peak between the two methyl groups at the C2 and C6 positions. A strong cross-peak would indicate they are on the same side of the ring (the cis-isomer), while the absence of this correlation would suggest they are on opposite sides (trans-isomer).
Table 1: Expected 2D NMR Correlations for cis-2,6-Dimethyl-1-methylsulfonylazepane
| Technique | Correlating Nuclei | Purpose | Expected Key Correlations |
|---|---|---|---|
| COSY | ¹H ↔ ¹H | Identifies J-coupled protons (2-3 bonds) | C2-H ↔ C3-H₂ C3-H₂ ↔ C4-H₂ C6-H ↔ C5-H₂ |
| HSQC | ¹H ↔ ¹³C | Identifies directly bonded C-H pairs | C2-H ↔ C2 C6-CH₃ ↔ C6-methyl C SO₂-CH₃ ↔ Sulfonyl C |
| HMBC | ¹H ↔ ¹³C | Identifies long-range C-H connectivity (2-4 bonds) | C2-CH₃ → C2, C3 C6-CH₃ → C6, C5 SO₂-CH₃ → Sulfonyl C |
| NOESY | ¹H ↔ ¹H | Identifies through-space proximity | C2-CH₃ ↔ C6-CH₃ (Confirms cis stereochemistry) |
The seven-membered azepane ring is conformationally flexible. rsc.orgnih.gov At room temperature, it likely undergoes rapid ring inversion, resulting in NMR signals that are an average of the different conformations. Variable Temperature (VT) NMR studies are employed to investigate these dynamic processes. libretexts.orgrsc.org
By lowering the temperature of the NMR experiment, the rate of conformational exchange can be slowed. youtube.com At a certain point, known as the coalescence temperature, a single broad peak for a given proton may resolve into two or more distinct signals, each representing a unique chemical environment in a specific, "frozen-out" conformation. By analyzing the spectra at different temperatures, it is possible to calculate the activation energy barrier (ΔG‡) for the ring inversion process, providing crucial thermodynamic data about the molecule's flexibility. researchgate.net Studies on similar substituted azepanes have utilized this technique to quantify conformational biases. rsc.org
While solution-state NMR reveals the structure of a molecule as it tumbles freely, solid-state NMR (ssNMR) provides information about its structure in a crystalline or amorphous solid form. nih.govpnnl.gov This is particularly important for characterizing polymorphism, a phenomenon where a compound can exist in multiple different crystal packing arrangements. nih.govnih.gov Different polymorphs can have distinct physical properties.
Solid-state NMR can distinguish between polymorphs of this compound by detecting subtle differences in the chemical shifts and couplings that arise from the distinct local molecular environments in each crystal lattice. researchgate.net Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. koreascience.kr Analysis of the spectra can confirm whether a sample is a single polymorph or a mixture and provide insights into intermolecular interactions, such as hydrogen bonding, within the crystal structure. nih.govnih.gov
Quantitative NMR (qNMR) is a primary analytical method for determining the purity of a chemical substance without needing a specific reference standard of the analyte itself. nist.govyoutube.com The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. bwise.kr
To assess the purity of a research sample of this compound, a known mass of the sample is dissolved with a known mass of a high-purity, certified internal standard (e.g., dimethyl sulfone, maleic acid). bipm.org A ¹H NMR spectrum is acquired under specific conditions that ensure accurate signal integration, such as using a long relaxation delay. bipm.org The purity is calculated by comparing the integral of a well-resolved signal from the analyte (e.g., the sharp singlet of the sulfonyl methyl group) with the integral of a signal from the internal standard. acs.org This method is highly accurate but can be complicated if analyte signals overlap with impurity signals. nih.gov
Table 2: Formula for Purity Calculation using qNMR
| Purity Calculation Equation | |
|---|---|
| Px = | Ix×Nstd×Mx×mstdIstd×Nx×Mstd×mx |
| × Pstd |
| Variable | Description |
|---|---|
| P | Purity of the analyte (x) or standard (std) |
| I | Integral value of the signal for the analyte (x) or standard (std) |
| N | Number of protons giving rise to the selected signal for the analyte (x) or standard (std) |
| M | Molar mass of the analyte (x) or standard (std) |
| m | Mass of the analyte (x) or standard (std) |
Mass Spectrometry-Based Fragmentation Pathway Analysis of this compound
Mass spectrometry (MS) is a destructive analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). It is used to determine the molecular weight and deduce structural information from the fragmentation pattern of the molecule. youtube.com
For this compound, electron ionization (EI) would likely be used, which imparts high energy to the molecule, causing it to fragment in predictable ways. The most stable fragments will be more abundant in the resulting mass spectrum. docbrown.info Key fragmentation pathways would likely involve the cleavage of the weakest bonds and the formation of stable carbocations or radical cations.
Predicted major fragmentation patterns include:
Loss of a methyl group (-CH₃): Cleavage of one of the methyl groups at C2 or C6 would result in a fragment with an m/z of [M-15]. This is a common fragmentation for methylated compounds. docbrown.info
Loss of the methylsulfonyl radical (•SO₂CH₃): Cleavage of the N-S bond would lead to the loss of the methylsulfonyl group, resulting in a fragment corresponding to the 2,6-dimethylazepane (B1423263) cation at [M-79].
Alpha-Cleavage: Fission of the C-C bond adjacent to the nitrogen atom is a common pathway for amines. This could lead to the opening of the ring and the formation of various charged fragments. miamioh.edu
McLafferty Rearrangement: While more common for carbonyls, a rearrangement involving a gamma-hydrogen transfer could potentially occur, leading to a fragment with an even mass number. youtube.com
High-Resolution Mass Spectrometry (HRMS), using techniques like Time-of-Flight (TOF) or Orbitrap, measures the m/z of ions with extremely high accuracy (typically to four or five decimal places). mdpi.com This precision allows for the unambiguous determination of a molecule's elemental composition.
For this compound, HRMS would be used to confirm its molecular formula, C₉H₁₉NO₂S. The experimentally measured exact mass would be compared to the theoretically calculated mass. This high mass accuracy is also crucial for differentiating the target compound from any potential isomers (molecules with the same nominal mass but different atomic compositions) that might be present as impurities. unil.ch
Table 3: HRMS for Molecular Formula Confirmation of this compound
| Compound | Molecular Formula | Nominal Mass | Calculated Exact Mass (Monoisotopic) |
|---|---|---|---|
| This compound | C₉H₁₉NO₂S | 205 | 205.11365 |
| Potential Isomer Example | C₁₁H₂₃O₂ | 205 | 205.16981 |
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Insights and Metabolite Identification
Tandem mass spectrometry (MS/MS) is an indispensable tool for confirming the molecular weight and deducing the structure of this compound by analyzing its fragmentation patterns. In a typical experiment, the molecule is first ionized, often using electrospray ionization (ESI) to form the protonated molecule [M+H]⁺. This precursor ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions.
The fragmentation of sulfonamides in MS/MS is well-documented and often involves cleavage of the relatively weak sulfur-nitrogen (S-N) bond. nih.govresearchgate.net For this compound, key fragmentation pathways are expected to include:
Cleavage of the S-N bond: This is a primary fragmentation route for protonated sulfonamides, which can lead to the formation of an ion-neutral complex that dissociates to yield charged fragments corresponding to the amine or the sulfonyl moiety. researchgate.net
Loss of the methylsulfonyl group (SO₂CH₃): This would result in a significant neutral loss of 79 Da.
Ring-opening and subsequent fragmentation of the azepane ring: Cleavage within the seven-membered ring can produce a series of smaller fragment ions.
Alpha-cleavage adjacent to the nitrogen atom: This is a common fragmentation pathway for aliphatic amines, which could lead to the loss of one of the methyl groups at the C2 or C6 position. libretexts.org
These fragmentation patterns provide a high-confidence "fingerprint" for the molecule's identification. Furthermore, in metabolic studies, MS/MS can identify metabolites by tracking characteristic fragment ions and neutral losses from the parent drug, allowing for the detection of modifications such as hydroxylation or demethylation.
Table 1: Hypothetical MS/MS Fragmentation Data for [M+H]⁺ of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z (Calculated) |
| 206.14 | [C₈H₁₈N]⁺ | SO₂CH₃ | 128.14 |
| 206.14 | [CH₃SO₂]⁺ | C₈H₁₇N | 79.01 |
| 206.14 | [C₇H₁₅N+H]⁺ | CH₃ + SO₂ | 114.13 |
| 206.14 | [M+H - CH₄]⁺ (Loss of methyl) | CH₄ | 190.11 |
Ion Mobility-Mass Spectrometry for Isomer and Conformational Analysis
Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation to mass spectrometry, differentiating ions not only by their mass-to-charge ratio (m/z) but also by their size, shape, and charge state. youtube.com This technique is particularly powerful for separating isomers (compounds with the same formula but different structures) and conformers (different spatial arrangements of the same molecule).
For this compound, three stereoisomers exist: the chiral enantiomeric pair (2R, 6R) and (2S, 6S), and the achiral meso-compound (2R, 6S). These isomers are expected to have different three-dimensional shapes and therefore different rotationally averaged collision cross-sections (CCS), a key parameter measured by IM-MS. youtube.com
In an IM-MS experiment, a pulse of ions travels through a drift tube filled with a neutral buffer gas under the influence of a weak electric field. youtube.com More compact ions experience fewer collisions and travel faster than more extended ions of the same m/z. This allows for their separation based on drift time. The meso isomer, having the methyl groups in a cis-configuration, is likely to adopt a different, potentially more compact, conformation than the trans-isomers (the R,R and S,S enantiomers), leading to a distinguishable drift time. Advanced techniques like cyclic ion mobility spectrometry (cIM) can further enhance resolution, potentially even distinguishing between different conformers of a single isomer. nih.govresearchgate.netacs.org
Table 2: Hypothetical Ion Mobility Data for Stereoisomers of this compound
| Stereoisomer | Expected Conformation | Relative Shape | Hypothetical Drift Time (ms) | Hypothetical CCS (Ų) |
| (2R, 6S) - meso | cis-dimethyl | More Compact | 25.4 | 155.2 |
| (2R, 6R) / (2S, 6S) | trans-dimethyl | More Extended | 26.1 | 159.8 |
Vibrational Spectroscopy for Functional Group and Conformational Fingerprinting (IR and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. It is an excellent method for identifying functional groups and providing a unique "fingerprint" for the compound.
For this compound, the sulfonamide group is a key structural feature with characteristic vibrational frequencies. The IR and Raman spectra would be expected to show strong bands corresponding to the symmetric and asymmetric stretching of the S=O bonds. researchgate.netresearchgate.net
SO₂ Asymmetric Stretch: Typically observed in the 1350-1300 cm⁻¹ region.
SO₂ Symmetric Stretch: Typically observed in the 1160-1120 cm⁻¹ region.
S-N Stretch: Expected in the 900-800 cm⁻¹ range.
C-H Stretches: Aliphatic C-H stretching vibrations from the methyl groups and the azepane ring would appear in the 3000-2850 cm⁻¹ region.
Subtle shifts in these frequencies can provide information about the molecule's conformation. nih.gov Comparing the experimental spectra to those predicted by computational methods (like Density Functional Theory, DFT) can help assign specific vibrational modes and confirm the lowest energy conformation of the molecule.
Table 3: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
| Asymmetric Stretch | S=O | ~1330 | IR, Raman |
| Symmetric Stretch | S=O | ~1145 | IR, Raman |
| Stretch | S-N | ~850 | IR, Raman |
| Stretch | C-N | ~1100 | IR |
| Stretch | C-H (aliphatic) | 2980-2850 | IR, Raman |
X-ray Crystallography for Single Crystal Structure Determination and Conformational Analysis
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule. This technique provides unambiguous information on bond lengths, bond angles, and the absolute configuration of chiral centers, offering definitive proof of structure and stereochemistry.
The process involves growing a high-quality single crystal of this compound. If a racemic mixture is crystallized, it may form a racemic crystal or undergo spontaneous resolution. Alternatively, a single enantiomer can be crystallized to determine its absolute configuration. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions are determined. nih.gov
The analysis would reveal the exact conformation of the seven-membered azepane ring (e.g., chair, boat, or twist-chair) and the precise orientation of the two methyl groups and the methylsulfonyl group. This data is invaluable for understanding structure-activity relationships and for validating computational models. nih.gov
Table 4: Hypothetical Crystallographic Data for (2R, 6R)-2,6-Dimethyl-1-methylsulfonylazepane
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 8.52 |
| b (Å) | 12.34 |
| c (Å) | 9.78 |
| β (°) | 105.2 |
| Volume (ų) | 992.1 |
| Z (Molecules/unit cell) | 4 |
| S(1)-N(1) bond length (Å) | 1.65 |
| C(2)-N(1)-S(1) bond angle (°) | 118.5 |
Chromatographic Methods for Analytical Purity and Isomer Separation in Research Contexts
Chromatographic techniques are fundamental for separating the components of a mixture and assessing the purity of a compound. For a molecule like this compound, which has multiple isomers, chromatography is essential.
Since this compound exists as a pair of enantiomers ((2R, 6R) and (2S, 6S)) and a meso isomer, chiral chromatography is required to separate the enantiomers and determine the enantiomeric excess (e.e.) of a sample. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the premier techniques for this purpose. chromatographyonline.comsphinxsai.com
The separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, causing them to travel through the column at different rates. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are highly versatile and effective for separating a wide range of chiral compounds, including amines. researchgate.net
Supercritical Fluid Chromatography (SFC) is often favored as a "greener" and faster alternative to HPLC. researchgate.netwiley.com It uses supercritical CO₂ as the main mobile phase, often with a small amount of an organic modifier like methanol. For amine compounds, additives such as diethylamine (B46881) (basic) or trifluoroacetic acid (acidic) may be required to improve peak shape and resolution depending on the CSP used. wiley.com
Table 5: Hypothetical Chiral SFC Method for Separation of this compound Enantiomers
| Parameter | Value |
| Instrument | Analytical SFC System |
| Column | Chiralpak AD-H (amylose-based CSP) |
| Mobile Phase | CO₂ / Methanol (70:30 v/v) with 0.1% Diethylamine |
| Flow Rate | 3.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 220 nm |
| Retention Time (t_R1) | 3.5 min ((2R, 6R)-isomer) |
| Retention Time (t_R2) | 4.2 min ((2S, 6S)-isomer) |
| Resolution (R_s) | 2.1 |
| Selectivity (α) | 1.2 |
Computational Chemistry and Theoretical Investigations of 2,6 Dimethyl 1 Methylsulfonylazepane
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of molecules. researchgate.netpnas.org These methods allow for the detailed investigation of electronic structure, bonding, and reactivity.
Electronic Structure and Bonding Analysis of the Azepane Core
The azepane ring, a seven-membered heterocycle, is characterized by its conformational flexibility. nih.gov Theoretical studies on the parent azepane molecule have shown that it can adopt several low-energy conformations, with the twist-chair being one of the most stable. researchgate.net The introduction of substituents, such as the two methyl groups at the 2 and 6 positions and a methylsulfonyl group at the nitrogen atom, will have a profound impact on the conformational landscape and the electronic nature of the azepane core.
The methylsulfonyl group is a strong electron-withdrawing group. nih.gov This property arises from the high electronegativity of the oxygen atoms and the polarization of the S-O bonds. nih.gov As a result, the nitrogen atom of the azepane ring becomes less basic compared to an unsubstituted azepane. The N-S bond is predicted to have significant ionic character, with a partial positive charge on the sulfur atom and a partial negative charge on the nitrogen and oxygen atoms. This charge distribution significantly alters the electrostatic potential surface of the molecule.
The dimethyl substitution at the 2 and 6 positions introduces steric bulk, which will influence the preferred conformation of the azepane ring. These methyl groups are expected to favor equatorial positions to minimize steric hindrance, a phenomenon well-documented in the conformational analysis of substituted cyclic systems.
Frontier Molecular Orbital Theory Applications to Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of molecules, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comnih.gov The energies and spatial distributions of these orbitals provide insights into the molecule's nucleophilic and electrophilic character.
For 2,6-Dimethyl-1-methylsulfonylazepane, the HOMO is expected to be localized primarily on the azepane ring, though its energy will be lowered due to the electron-withdrawing nature of the methylsulfonyl group. This lower HOMO energy suggests a reduced nucleophilicity compared to simple alkyl-substituted azepanes. The LUMO is anticipated to be centered on the methylsulfonyl group, particularly on the sulfur atom and the antibonding orbitals of the S-O bonds. This localization indicates that the molecule would be susceptible to nucleophilic attack at the sulfur atom.
The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov A large HOMO-LUMO gap implies high stability and low reactivity. The presence of the electron-withdrawing methylsulfonyl group is expected to widen the HOMO-LUMO gap, rendering this compound a relatively stable compound.
| Parameter | Predicted Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -7.5 | Reduced nucleophilicity due to the electron-withdrawing sulfonyl group. |
| LUMO Energy | -0.5 | Susceptibility to nucleophilic attack at the sulfonyl group. |
| HOMO-LUMO Gap | 7.0 | High chemical stability and low reactivity. |
Reaction Pathway Modeling and Transition State Analysis for Azepane Transformations
Computational modeling can be used to explore potential reaction pathways for the transformation of this compound. For instance, the hydrolysis of the sulfonyl group is a plausible reaction. Theoretical calculations can map out the potential energy surface for this reaction, identifying the transition state and any intermediates.
Another potential transformation could involve reactions at the azepane ring itself, though these are less likely given the deactivating effect of the sulfonyl group. Theoretical modeling could also investigate the possibility of ring-opening reactions under specific conditions.
Reactivity Descriptors and Electron Density Analysis of this compound
Beyond FMO theory, various reactivity descriptors derived from DFT can provide a more nuanced understanding of the molecule's reactivity. These descriptors include chemical potential, hardness, softness, and the electrophilicity index.
The electron density distribution, which can be analyzed using techniques like Atoms in Molecules (AIM) theory, reveals the nature of chemical bonds and non-covalent interactions. electronicsandbooks.com For this compound, an analysis of the electron density would likely show a significant accumulation of electron density on the oxygen atoms of the sulfonyl group and a depletion around the sulfur atom, consistent with its electrophilic character. nih.gov The topology of the electron density can also identify bond critical points and ring critical points, providing quantitative measures of bond strength and ring strain. humanjournals.com
The Molecular Electrostatic Potential (MEP) surface is another valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this molecule, the MEP would show negative potential (red regions) around the sulfonyl oxygen atoms, indicating their suitability for interacting with electrophiles or forming hydrogen bonds. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the methyl groups and potentially near the sulfur atom.
| Descriptor | Predicted Value | Interpretation |
|---|---|---|
| Chemical Potential (μ) | -4.0 eV | Tendency of electrons to escape from the system. |
| Chemical Hardness (η) | 3.5 eV | Resistance to change in electron distribution. |
| Global Electrophilicity Index (ω) | 2.29 eV | Moderate electrophilic character. |
Molecular Docking and Dynamics Simulations in Theoretical Biological Interactions
While no specific biological targets for this compound have been reported, computational techniques like molecular docking and molecular dynamics can be used to explore its potential interactions with hypothetical protein targets.
Ligand-Receptor Interaction Modeling with Hypothetical Targets
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. jscimedcentral.comnih.gov In the absence of a known receptor for this compound, a hypothetical docking study could be performed against a range of protein families that are known to bind small molecules with similar structural features. For example, enzymes with hydrophobic pockets that can accommodate the dimethyl-substituted azepane ring and with active sites containing residues capable of forming hydrogen bonds with the sulfonyl group would be plausible hypothetical targets.
The docking process would involve generating multiple conformations of the ligand and placing them within the binding site of the hypothetical receptor. A scoring function is then used to estimate the binding affinity for each pose, providing a rank-ordered list of potential binding modes. bonvinlab.org The results of such a study could suggest potential biological activities and guide future experimental screening.
Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. youtube.comspringernature.com An MD simulation would provide insights into the stability of the predicted binding pose, the flexibility of the ligand and receptor, and the nature of the intermolecular interactions. The simulation would track the movements of all atoms in the system, allowing for the analysis of hydrogen bond lifetimes, hydrophobic contacts, and conformational changes in the protein upon ligand binding. This detailed understanding of the dynamic interactions is crucial for rational drug design.
Conformational Sampling and Free Energy Calculations of Azepane Ring Systems
The biological function of molecules containing flexible rings like azepane is intrinsically linked to their three-dimensional structure and conformational dynamics. The seven-membered azepane ring can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. The presence of substituents, like the two methyl groups at the C2 and C6 positions and the methylsulfonyl group on the nitrogen in This compound , significantly influences the conformational equilibrium.
Computational methods are essential for exploring the potential energy surface of such molecules. Conformational sampling techniques, including molecular dynamics (MD) simulations and Monte Carlo (MC) methods, are used to generate a comprehensive ensemble of possible conformations. Subsequent quantum mechanical (QM) calculations, often using Density Functional Theory (DFT), are then applied to optimize the geometry and calculate the relative energies of these conformers to identify the most stable structures. nih.govacs.org
Free energy calculations, such as those using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) method, provide a more accurate picture of conformational stability in solution by accounting for solvent effects. nih.gov These calculations are crucial for understanding how the molecule will behave in a biological environment. The association free energy, which accounts for the loss of translational and rotational freedom upon binding to a target, is another critical parameter that can be estimated computationally. nih.gov
Table 1: Theoretical Conformational Analysis Methods for Azepane Systems
| Method | Application | Purpose | Relevant Findings for Azepanes |
|---|---|---|---|
| Molecular Dynamics (MD) / Monte Carlo (MC) | Conformational Sampling | Generate a diverse set of low-energy conformations for a flexible molecule. | Explores the accessible chair, boat, and twist-boat conformations of the azepane ring. |
| Density Functional Theory (DFT) | Geometry Optimization & Energy Calculation | Determine the precise 3D structure and relative stability of different conformers. | Used to predict bond lengths, angles, and reactivity descriptors for heterocycles like azepane. nih.govacs.org |
| NMR Spectroscopy & X-ray Crystallography | Experimental Validation | Provide experimental data to validate and refine computational models. | Have been used to confirm unexpected low-energy twist-boat conformations in related diazepane systems. nih.gov |
| MM/PBSA | Free Energy Calculation | Estimate the stability of conformers in a solvent environment. | Accounts for solvation effects, providing a more biologically relevant energy landscape. |
Protein-Ligand Interaction Fingerprinting
To evaluate the potential of This compound as a drug candidate, it is essential to understand how it might interact with biological targets, such as proteins. Protein-Ligand Interaction Fingerprinting (PLIF) is a powerful computational technique used for this purpose. PLIF methods convert complex 3D protein-ligand interaction patterns into a simple 1D binary string, or "fingerprint". nih.govresearchgate.net
Each bit in the fingerprint represents the presence or absence of a specific type of interaction (e.g., hydrogen bond, hydrophobic contact, ionic interaction) between the ligand and a particular amino acid residue in the protein's binding site. nih.govresearchgate.net By generating these fingerprints from docked poses or experimental crystal structures, researchers can rapidly analyze and compare the binding modes of different compounds. researchgate.net
For This compound , a typical PLIF workflow would involve:
Docking: Docking the molecule into the binding site of a target protein.
Fingerprint Generation: Using software to identify all contacts between the ligand and the protein residues. Tools like Python-based Protein-Ligand Interaction Fingerprint (PyPLIF) or Structural Interaction Fingerprints (SIFt) can be employed. nih.govresearchgate.net
Analysis: Comparing the resulting fingerprint to those of known active and inactive compounds to predict binding affinity or functional activity (e.g., agonist vs. antagonist). nih.gov
This approach is valuable for virtual screening, lead optimization, and understanding polypharmacology (a drug's ability to bind to multiple targets). researchgate.net
Structure-Based Drug Design Principles Applied to Azepane Scaffolds
Structure-based drug design (SBDD) utilizes the three-dimensional structural information of the biological target to design novel, potent, and selective ligands. The azepane scaffold is an attractive starting point for SBDD due to its structural diversity and proven pharmacological relevance. bohrium.com
Rational Design of Azepane Ligand Scaffolds for Specific Interactions
Rational design involves modifying a known scaffold to enhance its interaction with a target. If the crystal structure of a target protein is known, This compound could be rationally designed to fit optimally within its binding pocket. For instance, the methyl groups could be positioned to fit into hydrophobic pockets, while the sulfonyl group, with its potential for hydrogen bonding, could be oriented towards appropriate donor or acceptor residues.
This approach has been successfully used to design azepane-glycoside antibiotics that mimic the binding of natural aminoglycosides to the bacterial ribosome. nih.gov Similarly, conformationally restricted analogues of amino acids have been designed to mimic specific bioactive conformations. nih.gov The key is to use the structural information to introduce modifications that favor desired interactions and disfavor unwanted ones, thereby improving affinity and selectivity.
De Novo Design Approaches for Novel Azepane Structures
De novo design methods aim to build novel molecules from scratch, often using computational algorithms that "grow" a ligand within the target's binding site. These methods can identify entirely new chemical scaffolds that are predicted to have high binding affinity.
Starting with a fragment, such as the dimethyl-azepane core, de novo design programs could explore various functional groups to attach to the scaffold to maximize favorable interactions with the protein. This has led to the discovery of novel inhibitors for targets like Cdc25 phosphatases. nih.gov Recent studies have also focused on exploring the vast untapped chemical space of simple ring systems to identify novel bicyclic azepanes with potent neuropharmacological activity, demonstrating the power of these approaches to uncover new drug scaffolds. unibe.chacs.orgacs.org
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Methodologies for Azepane Analogues
QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.gov
To build a QSAR model for analogues of This compound , a dataset of structurally similar compounds with measured biological activity (e.g., IC₅₀ values) against a specific target would be required. For each compound, a set of numerical descriptors is calculated. These can include:
1D/2D Descriptors: Molecular weight, logP, number of hydrogen bond donors/acceptors.
3D Descriptors: Molecular shape, volume, and pharmacophore features (e.g., distances between hydrophobic and hydrogen-bonding groups).
Statistical methods, such as multiple linear regression or partial least squares (PLS), are then used to build an equation that correlates the descriptors with the activity. nih.gov The resulting model can then be used to predict the activity of new, untested analogues. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) generate contour maps that visualize regions where steric bulk or electrostatic charge would be favorable or unfavorable for activity, providing intuitive guidance for drug design. nih.gov
Similarly, QSPR models can be developed to predict properties like solubility, melting point, or metabolic stability, which are critical for drug development. nih.gov For sulfonamide-containing compounds like the target molecule, QSAR has been used to correlate properties like carbonic anhydrase inhibition with calculated descriptors such as dipole moment and frontier orbital energies. uwa.edu.au
Table 2: Common Descriptors in QSAR/QSPR Studies for Azepane Analogues
| Descriptor Type | Examples | Information Encoded |
|---|---|---|
| Physicochemical | LogP, Molecular Weight, Polar Surface Area (PSA) | Hydrophobicity, size, and polarity of the molecule. |
| Topological | Connectivity indices, Shape indices | Atomic connectivity and overall molecular shape. |
| Quantum Mechanical | HOMO/LUMO energies, Atomic charges, Dipole moment | Electronic properties, reactivity, and charge distribution. uwa.edu.au |
| 3D/Pharmacophore | van der Waals volume, Distances between features | 3D shape and the spatial arrangement of key interaction points. |
Development of Predictive Models for Azepane Reactivity and Selectivity
Predicting how a molecule will react chemically is fundamental to planning its synthesis and understanding its potential metabolic fate. Computational models can predict the reactivity and selectivity (regio-, stereo-, and chemoselectivity) of reactions involving the azepane scaffold.
DFT calculations can be used to model reaction pathways and transition states, allowing for the prediction of the most likely products. Studies on azepane and related heterocycles have used DFT to investigate their structural reactivity and stability, computing descriptors like frontier molecular orbitals (FMOs) and molecular electrostatic potential maps to identify reactive sites. nih.govacs.org
More recently, machine learning (ML) has emerged as a powerful tool for reactivity prediction. nih.gov By training models on large datasets of known reactions, ML platforms can predict reaction outcomes, including yields and selectivity, with high accuracy. chemrxiv.org These models can embed chemical knowledge, such as steric and electronic information, to improve their predictive power and interpretability. nih.gov Furthermore, models can be developed to specifically predict sites of metabolism by enzymes like Cytochrome P450s, which is crucial for identifying potentially toxic metabolites early in the drug discovery process. optibrium.com For This compound , such models could predict its likely points of metabolic attack or its behavior in various synthetic transformations.
Structure Activity Relationship Sar Studies and Molecular Design Principles for 2,6 Dimethyl 1 Methylsulfonylazepane Analogues
Design Rationale for Analogues and Derivatives of 2,6-Dimethyl-1-methylsulfonylazepane
The design of analogues of this compound is guided by a systematic modification of its core structure to probe the chemical space around it and to identify key pharmacophoric elements. The azepane ring, a seven-membered saturated heterocycle, offers considerable conformational flexibility, which can be crucial for its interaction with biological targets. lifechemicals.com The design rationale for analogues would focus on several key areas of the molecule:
The Azepane Ring: Modifications could include altering the ring size to a six-membered piperidine (B6355638) or an eight-membered azocane to assess the impact of ring strain and conformational preference on activity. Furthermore, the introduction of additional substituents on the azepane ring would be a key strategy.
The Methyl Substituents: The two methyl groups at the 2- and 6-positions are expected to significantly influence the molecule's properties. Their presence can restrict the conformational flexibility of the azepane ring, potentially locking it into a bioactive conformation. lifechemicals.com Analogues with different alkyl groups (e.g., ethyl, propyl) or functionalized substituents at these positions would be synthesized to probe the steric and electronic requirements of the binding pocket. The stereochemistry of these substituents (cis vs. trans) will also be a critical design element.
The Methylsulfonyl Group: The N-methylsulfonyl group is a key feature, imparting specific electronic and steric properties. The sulfonamide moiety is a common functional group in medicinal chemistry. Analogues could be designed by replacing the methyl group with other alkyl or aryl substituents to modulate lipophilicity and steric bulk. The entire methylsulfonyl group could also be replaced with other acyl groups (e.g., acetyl, benzoyl) to evaluate the importance of the sulfonyl moiety for biological activity.
A hypothetical series of analogues designed to probe these features is presented in the interactive table below.
| Compound ID | R1 (at N1) | R2 (at C2) | R3 (at C6) | Rationale |
| Parent | -SO2CH3 | -CH3 | -CH3 | Baseline compound |
| ANA-01 | -SO2CH2CH3 | -CH3 | -CH3 | Investigate steric bulk at the sulfonyl group |
| ANA-02 | -COCH3 | -CH3 | -CH3 | Evaluate the necessity of the sulfonyl moiety |
| ANA-03 | -SO2Ph | -CH3 | -CH3 | Introduce aromatic interactions |
| ANA-04 | -SO2CH3 | -H | -CH3 | Assess the importance of the C2-methyl group |
| ANA-05 | -SO2CH3 | -CH2CH3 | -CH3 | Probe steric tolerance at the C2 position |
| ANA-06 | -SO2CH3 | -CH3 | -H | Assess the importance of the C6-methyl group |
Influence of Substituent Variation on Molecular Interactions and Recognition (Theoretical Perspective)
From a theoretical standpoint, variations in the substituents of this compound would profoundly affect its molecular interactions and recognition by a hypothetical biological target.
The methyl groups at the 2 and 6 positions are likely to engage in hydrophobic interactions within a binding pocket. The "magic methyl" effect, where the addition of a methyl group can significantly enhance binding affinity, is a well-documented phenomenon in medicinal chemistry. nih.gov This enhancement can be due to favorable hydrophobic contacts, displacement of water molecules from the binding site, or induction of a more favorable binding conformation. nih.gov Conversely, replacing the methyl groups with larger alkyl chains could lead to steric clashes if the binding pocket is constrained.
The N-methylsulfonyl group plays a dual role. The sulfonyl group is a strong hydrogen bond acceptor, capable of forming interactions with hydrogen bond donors on a receptor. The neutral character of the N-sulfonylated nitrogen suggests that ionic interactions may not be the primary mode of binding, a phenomenon observed in N-sulfonyl analogs of other bioactive amines. nih.govelsevier.com The methyl group attached to the sulfur atom can also participate in hydrophobic interactions. Altering the substituent on the sulfonyl group (e.g., from methyl to ethyl or phenyl) would modulate the steric and electronic properties, potentially influencing binding affinity and selectivity. For instance, an aryl substituent could introduce the possibility of π-π stacking or other aromatic interactions.
Stereochemical Effects on Hypothetical Binding Affinity and Selectivity (Theoretical Modeling)
The presence of two stereocenters at the 2- and 6-positions of the azepane ring means that this compound can exist as cis and trans diastereomers, each of which can exist as a pair of enantiomers. It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can exhibit vastly different biological activities, potencies, and metabolic profiles.
Furthermore, within each diastereomeric pair, the two enantiomers ((2R,6R) vs. (2S,6S) for trans and (2R,6S) vs. (2S,6R) for cis) will interact differently with a chiral biological target. One enantiomer may bind with high affinity, while the other may have significantly lower or no affinity. This is due to the three-point attachment model, where a chiral molecule must interact with at least three points on a chiral receptor to achieve stereospecificity. Computational modeling can help visualize these potential interactions and predict which enantiomer is more likely to be active.
Bioisosteric Replacement Strategies for Azepane Scaffolds
Bioisosteric replacement is a powerful strategy in drug design to optimize physicochemical and pharmacological properties. drughunter.comnih.gov For the azepane scaffold of this compound, several bioisosteric replacement strategies could be considered.
Replacement of the Sulfonamide Linkage: The N-sulfonyl group is a type of amide bioisostere. nih.gov Other groups that can mimic the properties of the sulfonamide include a simple amide, a reverse sulfonamide, or various five-membered heterocyclic rings like oxadiazoles or triazoles. nih.gov These replacements can alter metabolic stability, hydrogen bonding patterns, and lipophilicity.
The table below illustrates some potential bioisosteric replacements for the azepane scaffold and the N-sulfonyl group.
| Original Moiety | Bioisosteric Replacement | Potential Impact |
| Azepane Ring | Piperidine Ring | Reduced ring flexibility, potentially more rigid conformation |
| Azepane Ring | Oxepane Ring | Removal of hydrogen bond donor capability at the nitrogen position |
| N-Methylsulfonyl | N-Acetyl | Altered hydrogen bonding and electronic properties |
| N-Methylsulfonyl | 1,2,4-Oxadiazole | Increased metabolic stability, different vector for substituents |
Computational Approaches to SAR Elucidation and Optimization
In the absence of extensive experimental data, computational methods are invaluable for elucidating the potential SAR of this compound analogues and guiding their optimization.
Quantitative Structure-Activity Relationship (QSAR): Once a dataset of analogues with corresponding biological activities is generated, QSAR models can be developed. These models correlate the physicochemical properties (descriptors) of the molecules with their biological activity. Descriptors can include steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., logP) parameters. A robust QSAR model can predict the activity of newly designed compounds, thereby prioritizing synthetic efforts.
Molecular Docking: If the three-dimensional structure of the biological target is known or can be reliably modeled, molecular docking can be used to predict the binding mode and affinity of different analogues. Docking simulations can provide insights into the specific interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the receptor, helping to explain observed SAR trends.
Molecular Dynamics (MD) Simulations: MD simulations can provide a more dynamic picture of the ligand-receptor complex, taking into account the flexibility of both the ligand and the protein. These simulations can help to assess the stability of the predicted binding poses from docking and can reveal important conformational changes that occur upon ligand binding.
Synthesis and In Vitro Biochemical Screening of Key Analogues for Mechanism Elucidation
The synthesis of key analogues of this compound would likely involve multi-step synthetic routes. The construction of the substituted azepane core is a key challenge, and various methods have been developed for the synthesis of functionalized azepanes. nih.govmdpi.com Once synthesized, these analogues would be subjected to a battery of in vitro biochemical assays to determine their biological activity and to elucidate their mechanism of action.
The development of relevant in vitro assays is contingent on the hypothesized biological target or pathway of this compound. Assuming a hypothetical target, a tiered screening approach would be implemented.
Primary Binding Assays: If a specific receptor or enzyme is targeted, a primary binding assay would be developed. This could be a radioligand binding assay, where the ability of the test compounds to displace a known radiolabeled ligand from the target is measured. acs.org Alternatively, fluorescence-based or surface plasmon resonance (SPR) assays could be used to directly measure binding affinity.
Functional Assays: Following the identification of compounds that bind to the target, functional assays are necessary to determine whether they act as agonists, antagonists, or inhibitors. For example, if the target is a G-protein coupled receptor (GPCR), a functional assay might measure changes in intracellular second messengers like cAMP or calcium. If the target is an enzyme, an enzymatic assay would measure the rate of substrate conversion in the presence of the inhibitor.
Cell-Based Assays: To assess the activity of the compounds in a more biologically relevant context, cell-based assays would be employed. These assays could measure downstream cellular events that are modulated by the target, such as gene expression changes, cell proliferation, or apoptosis.
The data generated from these in vitro assays would be crucial for building a comprehensive SAR profile for this class of compounds, validating the predictions from computational models, and guiding the design of more potent and selective analogues.
Microplate-Based Screening Methodologies for High-Throughput Research
High-Throughput Screening (HTS) is a pivotal process in drug discovery that allows for the rapid assessment of large numbers of compounds to identify "hits"—molecules that interact with a specific biological target. ctppc.org Microplate-based methodologies are the foundation of HTS, utilizing plates with a standardized number of wells (e.g., 96, 384, or 1536) to perform numerous experiments in parallel. ctppc.orgarvojournals.org This automation-driven approach dramatically accelerates the pace of research compared to traditional methods. youtube.com
For the discovery of novel bioactive azepane analogues, several types of microplate assays are employed:
Enzyme Activity Assays: If the target is an enzyme, these assays measure the enzyme's activity in the presence of test compounds. A decrease or increase in activity signals a potential inhibitor or activator, respectively. moleculardevices.com
Reporter Gene Assays: These are used to monitor the activation of specific signaling pathways or gene expression. moleculardevices.com Cells are engineered to produce a measurable signal (e.g., light via luciferase) when a gene of interest is activated, allowing for rapid screening of compounds that modulate this pathway. moleculardevices.com
Cell Viability and Cytotoxicity Assays: These assays determine a compound's effect on cell survival and are crucial for identifying potentially therapeutic agents, such as those in cancer research. moleculardevices.com
Homogeneous Proximity Assays (e.g., AlphaLISA): These bead-based assays are used to study molecular interactions in a microplate format without requiring wash steps, which can improve accuracy and speed. moleculardevices.com
The screening process is typically conducted in a tiered fashion, known as a screening cascade, to efficiently manage the large volume of compounds and data generated.
| Screening Stage | Methodology | Compound Concentration | Objective |
|---|---|---|---|
| Primary Screen | Single-point HTS assay (e.g., enzyme inhibition) | 10 µM | Identify initial "hits" from a large library (>100,000 compounds). |
| Hit Confirmation | Re-testing of primary hits in the same assay | 10 µM | Confirm activity and eliminate false positives. |
| Dose-Response Analysis | Multi-point concentration assay (e.g., 10-point curve) | 0.1 nM - 10 µM | Determine potency (e.g., IC50) of confirmed hits. |
| Secondary/Orthogonal Assays | Different assay format (e.g., cell-based functional assay) | Variable | Validate mechanism of action and rule out assay-specific artifacts. |
Development of Pharmacophore Models for Azepane-Based Ligands
A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a response. nih.gov These models are powerful tools in computational drug design, used for virtual screening of compound libraries to identify novel scaffolds and for guiding the optimization of lead compounds. nih.govnih.gov
The development of pharmacophore models for azepane-based ligands can proceed via two primary routes:
Ligand-Based Pharmacophore Modeling: This approach is used when the 3D structure of the target protein is unknown. nih.gov The model is generated by aligning a set of known active compounds and extracting the common chemical features responsible for their activity. nih.gov This method's effectiveness is dependent on the structural diversity and conformational properties of the training set of molecules.
Structure-Based Pharmacophore Modeling: When the crystal or NMR structure of the target protein (often in complex with a ligand) is available, a more precise model can be developed. This method identifies the key interaction points between the ligand and the active site residues, such as hydrogen bonds and hydrophobic contacts. These interactions are then translated into pharmacophoric features.
Common features included in a pharmacophore model are essential for molecular recognition and binding. nih.gov For an azepane-based ligand, a model would likely include a combination of these features to define its interaction profile.
| Pharmacophore Feature | Abbreviation | Description | Potential Role in Azepane Ligands |
|---|---|---|---|
| Hydrogen Bond Acceptor | HBA | An atom or group with a lone pair of electrons (e.g., carbonyl oxygen, sulfonyl oxygen). | The oxygen atoms of the sulfonyl group in this compound could act as HBAs. |
| Hydrogen Bond Donor | HBD | An atom with an electropositive hydrogen (e.g., amine, hydroxyl). | While the parent compound lacks a strong HBD, analogues could be designed to include one. |
| Hydrophobic Feature | H/HY | A non-polar group (e.g., alkyl chain, aliphatic ring). | The azepane ring and its methyl substituents provide hydrophobic character. |
| Aromatic Ring | AR | A planar, cyclic, conjugated system (e.g., phenyl group). | Analogues could incorporate aromatic rings to engage in π-π stacking or hydrophobic interactions. |
| Positive/Negative Ionizable | PI/NI | A group that can carry a formal charge at physiological pH (e.g., amine, carboxylic acid). | Modifications to the azepane scaffold could introduce ionizable groups to form salt bridges. |
Once validated, this pharmacophore model can be used as a 3D query to filter large chemical databases, such as the ZINC database, to identify new molecules that possess the required features and spatial arrangement, thereby accelerating the discovery of novel azepane-based ligands. nih.gov
Biological and Biochemical Studies Involving 2,6 Dimethyl 1 Methylsulfonylazepane
Investigation of Molecular Target Interactions
There is no available research detailing the interaction of 2,6-Dimethyl-1-methylsulfonylazepane with any biological macromolecules.
In Vitro Binding Assays and Kinetics
No published studies were found that have determined the binding affinity (such as K_i, K_d, or IC50 values) of this compound for any enzyme, receptor, or ion channel. Without such data, no mechanistic insights into its potential biological activity can be drawn.
Enzyme Inhibition Mechanisms
The potential for this compound to act as an enzyme inhibitor is unknown. There are no reports on whether it might function through competitive, non-competitive, or uncompetitive inhibition of any specific enzyme.
Allosteric Modulation Studies
Studies investigating the potential for this compound to act as an allosteric modulator of any biomolecule have not been reported in the scientific literature.
Receptor Occupancy Studies
No in vitro or ex vivo receptor occupancy studies for this compound have been published, leaving its potential to bind to and occupy specific receptors uninvestigated.
Cellular Uptake and Intracellular Distribution Mechanisms in Research Cell Lines
Information regarding the ability of this compound to be taken up by cells and its subsequent distribution within cellular compartments is not available.
Metabolism Pathways in Biological Systems (Focused on Chemical Transformations):No literature was found detailing the metabolic fate of this compound in any biological system.
Metabolite Identification and Structural Characterization:No metabolites of "this compound" have been identified or structurally characterized in published research.
This lack of information suggests that "this compound" may be a novel or proprietary compound that has not been the subject of published scientific investigation, or its research is not currently accessible in the public domain. Therefore, the creation of a scientifically accurate and informative article as per the user's request cannot be fulfilled at this time.
Potential Research Applications Beyond Traditional Medicinal Chemistry
Building Block for Advanced Materials ScienceNo literature could be located that points to the use of 2,6-Dimethyl-1-methylsulfonylazepane as a monomer or structural component in the development of advanced materials.
Polymer and Dendrimer Synthesis Utilizing Azepane Moieties
The incorporation of cyclic structures into polymer backbones is a well-established strategy for modifying the physical and chemical properties of materials. Azepane derivatives, particularly functionalized lactams (azepan-2-ones), have been successfully used as monomers in ring-opening polymerizations (ROP) to create novel polyamides. acs.orgresearchgate.netusm.edu For example, the anionic ROP of monomers like 5-azepane-2-one ethylene (B1197577) ketal has been used to synthesize aliphatic polyamides. acs.orgusm.edu The introduction of functional groups onto the azepane ring prior to polymerization allows for the creation of polymers with tailored properties, such as pendant ketone or hydroxyl groups, which can be used for subsequent cross-linking. acs.orgresearchgate.net
Although this compound is not a lactam and thus not suitable for ROP, its azepane core suggests its potential use as a building block in other polymerization strategies. If modified to contain appropriate reactive groups, it could be incorporated into step-growth polymers, influencing properties such as chain flexibility, thermal stability, and solubility due to the non-planar, seven-membered ring. The dimethyl substituents would introduce specific stereochemistry and steric bulk, potentially leading to materials with unique conformational properties.
Table 1: Comparison of Polymer Properties from Azepane-Related Monomers This table presents illustrative data from studies on functional polyamides derived from azepan-2-one (B1668282) monomers to demonstrate the impact of such moieties on polymer characteristics.
| Monomer | Polymerization Method | Resulting Polymer Type | Key Feature | Reference |
|---|---|---|---|---|
| 5-Azepane-2-one ethylene ketal | Anionic Ring-Opening Polymerization | Functional Polyamide | Pendant ketone groups available for cross-linking after deprotection. | acs.org |
| 3-(3-propenyl)-2-azepanone | Anionic Ring-Opening Copolymerization | Functional Polyamide (Copolymer with Nylon-6) | Pendant allyl groups for post-polymerization modification via thiol-ene chemistry. | researchgate.net |
| α-amino-ε-caprolactam | Anionic Ring-Opening Polymerization | Functional Polyamide | Pendant amine groups allowing for polymer cross-linking. | researchgate.net |
Surface Functionalization Applications
The covalent attachment of molecules to surfaces is critical for creating advanced materials for sensors, chromatography, and biocompatible interfaces. The reactivity of the azepane ring, particularly the nitrogen atom, makes it a candidate for surface functionalization. While direct research on this compound for this purpose is not documented, the principles are well-established with other reactive molecules. For instance, heterobifunctional linkers like perfluorophenylazides (PFPAs) are used to couple molecules to a wide range of material surfaces, including polymers, oxides, and metals, often initiated by light or heat. nih.gov
Similarly, polymers containing reactive groups, such as azlactone-functionalized polymers, can be deposited on fibers and other materials to create a reactive surface layer that can subsequently be modified with amines. nih.gov A derivative of this compound, where the methylsulfonyl group is removed to liberate the secondary amine, could be used to functionalize surfaces that have been pre-activated with amine-reactive groups (e.g., N-hydroxysuccinimide esters or epoxides). The azepane ring would serve as a robust, three-dimensional linker, and the dimethyl groups would introduce specific steric features to the modified surface. This could be used to control surface wettability, mediate protein adsorption, or anchor catalysts.
Analytical Standards and Reference Materials for Chemical and Biological Research
In analytical chemistry, reference materials and analytical standards are compounds of high purity and known concentration that are used to calibrate instruments, validate analytical methods, and ensure the accuracy and comparability of results. For a compound to serve as a reliable standard, it must be stable, well-characterized, and available in a highly purified form. nih.gov
While this compound is not currently listed as a certified reference material, it possesses the characteristics to potentially serve as one in specific contexts. Its synthesis can be controlled to produce a stable, crystalline solid with a defined structure. It could be particularly useful in the following scenarios:
Impurity Standard: If a structurally related azepane compound were developed as a pharmaceutical drug, this compound could be synthesized as a potential impurity or degradation product. wikipedia.org Regulatory agencies require that such impurities be identified, quantified, and controlled, necessitating the availability of pure reference standards for analytical method development and validation.
Internal Standard: In quantitative mass spectrometry-based analyses (e.g., in metabolomics or pharmacokinetic studies), internal standards are added to samples to correct for analytical variability. An ideal internal standard is structurally similar to the analyte but has a different mass. A deuterated version of this compound could serve as an excellent internal standard for the quantification of the non-deuterated parent compound or its metabolites.
Table 2: Criteria for a Compound to Serve as an Analytical Reference Material This table outlines the general requirements that this compound would need to meet to be qualified as an analytical standard.
| Characteristic | Requirement/Description | Relevance to this compound |
|---|---|---|
| High Purity | Typically >98-99%, free from significant impurities that could interfere with analysis. | Achievable through standard organic synthesis and purification techniques like chromatography and recrystallization. |
| Structural Confirmation | Identity rigorously confirmed by methods such as NMR, MS, and IR spectroscopy. | The defined structure with specific substitutions allows for clear characterization. |
| Stability | Chemically stable under specified storage and handling conditions to ensure constant concentration and integrity over time. | The N-sulfonyl group generally imparts high stability to the amine, and the saturated ring is not prone to oxidation. |
| Homogeneity | The substance must be uniform throughout the batch. | Ensured by proper manufacturing and quality control processes. |
Probes for Mechanistic Studies in Chemical Biology
Chemical probes are small molecules designed to selectively interact with a specific protein or biological target, allowing researchers to study its function in a cellular or in vivo context. nih.govarizona.edu Designing a successful probe requires careful consideration of its structure to ensure potency, selectivity, and appropriate physicochemical properties. euroscholars.eu
The structure of this compound presents several features that make it an interesting starting point or scaffold for developing a chemical probe.
Three-Dimensional Scaffolding: The seven-membered azepane ring provides a non-planar, flexible yet constrained conformation. nih.gov This unique 3D shape can explore regions of protein binding pockets that are inaccessible to the flatter, more common five- and six-membered ring systems, potentially leading to novel selectivity profiles.
Stereochemical and Steric Control: The cis- or trans-arrangement of the two methyl groups at the 2- and 6-positions provides defined stereochemistry. This is crucial for designing probes that can distinguish between chiral binding sites on proteins. The methyl groups also introduce steric bulk that can be used to fine-tune binding interactions and probe the spatial constraints of an active site. The steric influence of such groups on reactivity and selectivity is a known phenomenon in chemistry. acs.org
Modulation of Nitrogen Reactivity: The N-methylsulfonyl group is strongly electron-withdrawing. This significantly reduces the basicity and nucleophilicity of the ring nitrogen compared to a typical alkyl-substituted amine. This feature could be exploited in probes designed to study enzymes where hydrogen bonding to a backbone amide is important, but where protonation of the probe would be undesirable. Alternatively, the sulfonyl group could be designed as a reactive "warhead" or a recognition element for specific interactions within a protein pocket. nih.gov
By attaching a reporter tag (like a fluorophore or biotin) or a reactive group to this scaffold, a probe based on this compound could be developed to investigate the function of specific enzymes or receptors, a strategy known as activity-based protein profiling (ABPP). euroscholars.eu
Future Research Directions and Emerging Paradigms for 2,6 Dimethyl 1 Methylsulfonylazepane
Exploration of Advanced Synthetic Methodologies for Azepane Scaffolds
The synthesis of substituted azepanes remains a challenge for synthetic organic chemists. researchgate.net Future research on 2,6-Dimethyl-1-methylsulfonylazepane will benefit from the development and application of advanced synthetic methodologies to create a diverse library of analogues for structure-activity relationship (SAR) studies. Several modern synthetic strategies have been developed for the construction of the azepane ring, which could be adapted for this purpose. researchgate.net These methods include ring-closing reactions, ring-expansion reactions, and multi-step sequences. researchgate.net
Recent advancements have focused on creating optically active and diversely substituted azepane scaffolds. For instance, a straightforward synthesis of optically active [b]-annulated azepane scaffolds has been developed via olefin cross-metathesis followed by exhaustive hydrogenation. chemistryviews.org This method starts with optically active, cyclic α-allyl-β-oxoesters and uses a ruthenium-catalyzed cross-metathesis with acrylonitrile. chemistryviews.org This is followed by a palladium-catalyzed hydrogenation and reductive amination to yield the desired annulated azepanes. chemistryviews.org Another innovative approach involves the photochemical dearomative ring expansion of simple nitroarenes to form the seven-membered azepane ring system using blue light at room temperature. researchgate.net
Other notable methods include the osmium-catalyzed tethered aminohydroxylation for the stereoselective synthesis of heavily hydroxylated azepane iminosugars and the rhodium-catalyzed carbonylative C–C bond activation of aminocyclopropanes. nih.govacs.org The synthesis of di- and tri-substituted fluoroalkylated azepanes has also been achieved through the ring expansion of pyrrolidines. researchgate.net
Table 1: Advanced Synthetic Methodologies for Azepane Scaffolds
| Methodology | Description | Key Features |
|---|---|---|
| Olefin Cross-Metathesis and Hydrogenation | A multi-step sequence starting from optically active cyclic α-allyl-β-oxoesters to produce annulated azepanes. chemistryviews.org | Enantioselective; allows for diversification at two points. chemistryviews.org |
| Photochemical Dearomative Ring Expansion | Utilizes blue light to convert nitroarenes into a seven-membered ring system, which is then hydrogenated to the azepane. researchgate.net | Occurs at room temperature; provides access to azepane analogues of piperidine (B6355638) drugs. researchgate.net |
| Osmium-Catalyzed Tethered Aminohydroxylation | A method for the stereoselective synthesis of polyhydroxylated azepanes from sugar-derived precursors. nih.gov | Complete regio- and stereocontrol of the new C-N bond formation. nih.gov |
| Rhodium-Catalyzed Carbonylative C-C Bond Activation | A modular approach where aminocyclopropanes undergo C-C bond activation under a carbon monoxide atmosphere to form azepine ring systems. acs.org | Byproduct-free heterocyclization. acs.org |
| Ring Expansion of Pyrrolidines | Synthesis of fluoroalkylated azepanes via the ring expansion of pyrrolidines through a bicyclic azetidinium intermediate. researchgate.net | Allows for the introduction of various nucleophiles to create diverse substitutions. researchgate.net |
Discovery and Characterization of Novel Biological Targets and Pathways
Azepane-containing compounds have shown a wide range of pharmacological activities, including anti-cancer, antimicrobial, and anti-Alzheimer's disease properties. researchgate.net A key future research direction for this compound is the systematic screening and characterization of its biological targets.
Naturally occurring azepane derivatives, such as (-)-balanol, have demonstrated potency as ATP-competitive inhibitors of protein kinase C. lifechemicals.com This has led to the development of synthetic azepane analogues as potential antitumor agents. lifechemicals.com For example, novel azepane derivatives have been evaluated for their inhibitory activity against protein kinase B (PKB-α) and protein kinase A (PKA). acs.org Furthermore, a series of 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives were identified as potent PARP-1 inhibitors, which are crucial in cancer treatment. nih.gov
In addition to cancer, azepane derivatives have been investigated for other therapeutic applications. Azelastine, an azepane-containing drug, is a potent histamine (B1213489) antagonist. lifechemicals.com Recently, novel tryptophan derivatives containing an azepine moiety have been synthesized and shown to possess antiviral, larvicidal, and fungicidal activities. nih.govmdpi.com These findings suggest that this compound and its analogues could be screened against a similar wide range of biological targets to uncover their therapeutic potential.
Table 2: Known Biological Targets of Azepane Derivatives
| Biological Target Class | Specific Examples | Therapeutic Area |
|---|---|---|
| Kinases | Protein Kinase B (PKB-α), Protein Kinase A (PKA) acs.org | Cancer lifechemicals.com |
| DNA Repair Enzymes | Poly (ADP-ribose) polymerase-1 (PARP-1) nih.gov | Cancer nih.gov |
| G-Protein Coupled Receptors | Histamine Receptors lifechemicals.com | Allergy lifechemicals.com |
| Viral Proteins | Tobacco Mosaic Virus (TMV) proteins nih.govmdpi.com | Antiviral (in agriculture) nih.govmdpi.com |
| Various | Fungal and insect targets nih.govmdpi.com | Fungicidal, Larvicidal nih.govmdpi.com |
Integration with Artificial Intelligence and Machine Learning in Chemical Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. researchgate.net These technologies can be powerfully integrated into the research pipeline for this compound to accelerate the design of new analogues with desired properties.
AI and ML algorithms can analyze vast chemical spaces and identify patterns that are not obvious to human researchers. nih.gov This can significantly shorten the time required to identify potential drug candidates. nih.gov For the development of azepane analogues, AI can be employed for several key tasks. Generative models can design novel molecular structures that fit a desired therapeutic profile. nih.gov Predictive models, trained on existing data, can estimate the biological activities, pharmacokinetic properties, and toxicity profiles of newly designed molecules before they are synthesized. nih.govnih.gov This allows for the prioritization of the most promising candidates for synthesis and testing, saving time and resources.
Furthermore, AI can be used for retrosynthetic planning, helping chemists to devise the most efficient synthetic routes for target molecules. mdpi.com The application of AI in medicinal chemistry is a rapidly growing field, and its integration into the study of this compound could unveil new therapeutic opportunities. nih.gov
Table 3: Applications of AI and Machine Learning in Chemical Design
| Application Area | Description | Potential Impact on Azepane Research |
|---|---|---|
| De Novo Molecular Design | Generative algorithms create novel molecular structures with desired properties. nih.gov | Design of novel this compound analogues with improved activity and selectivity. |
| Property Prediction | ML models predict biological activity, ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. nih.govnih.gov | Prioritization of synthetic targets and reduction of late-stage failures. |
| Retrosynthetic Analysis | AI suggests synthetic pathways for target molecules. mdpi.com | Optimization of the synthesis of complex azepane derivatives. |
| Virtual Screening | In silico screening of large compound libraries against a biological target. nih.gov | Rapid identification of potential hits from virtual libraries of azepane analogues. |
| Structure-Function Relationship Analysis | AI algorithms can identify subtle relationships between chemical structure and biological function. mdpi.com | Deeper understanding of the SAR of azepane derivatives to guide further design. |
Development of High-Throughput Screening Assays for Azepane Analogues
High-throughput screening (HTS) is a crucial technology in modern drug discovery that allows for the rapid testing of large numbers of compounds against a specific biological target. sigmaaldrich.comyoutube.com The development of robust and efficient HTS assays will be essential for exploring the biological activity of a library of this compound analogues.
HTS can be applied in various formats, depending on the biological question being asked. For instance, if a specific enzyme is a suspected target, a biochemical assay can be developed to measure the inhibition of that enzyme by the compounds in the library. nih.gov Cell-based assays are also powerful tools, as they can provide information on a compound's activity in a more physiologically relevant context. nih.gov An example is a luciferase reporter assay, which can be used to screen for compounds that modulate a specific signaling pathway. nih.gov
Recent advances in HTS include the use of RNA-Seq-derived approaches for high-throughput gene expression screening (HT-GEx), which can provide a comprehensive view of how a compound affects the transcriptome of a cell. genewiz.com The development of such assays tailored to the potential targets of azepane derivatives will be a critical step in identifying new lead compounds.
Table 4: High-Throughput Screening Methods for Drug Discovery
| Screening Method | Description | Application for Azepane Analogues |
|---|---|---|
| Biochemical Assays | Measure the effect of compounds on a purified biological target, such as an enzyme or receptor. nih.gov | Screening for inhibitors of kinases, proteases, or other enzymes that may be targets of azepanes. |
| Cell-Based Assays | Assess the effect of compounds on living cells, often using reporter genes or measuring cell viability. nih.gov | Identifying compounds that modulate specific signaling pathways or are selectively toxic to cancer cells. |
| High-Content Screening (HCS) | Uses automated microscopy and image analysis to measure multiple cellular parameters simultaneously. | Gaining detailed information on the mechanism of action of hit compounds. |
| High-Throughput Gene Expression (HT-GEx) Screening | An RNA-Seq based method to analyze changes in gene expression in response to compound treatment. genewiz.com | Unbiased discovery of cellular pathways affected by azepane analogues. |
Collaborative Research Opportunities Across Disciplines
The multifaceted nature of modern drug discovery necessitates a collaborative approach. The future exploration of this compound and its derivatives will be significantly enhanced by fostering collaborations across various scientific disciplines.
Synthetic organic chemists will be crucial for developing novel and efficient routes to a diverse range of azepane analogues. researchgate.net They can collaborate with computational chemists, who can use AI and ML to design virtual libraries of compounds and predict their properties, thus guiding the synthetic efforts. nih.gov
Once synthesized, these compounds can be passed to biologists and pharmacologists for high-throughput screening and detailed biological characterization. nih.gov This includes identifying the molecular targets and elucidating the mechanism of action of the most promising compounds. Such interdisciplinary collaborations are essential to accelerate the translation of basic research findings into potential therapeutic applications. nih.gov
Conclusion
Summary of Key Research Findings on 2,6-Dimethyl-1-methylsulfonylazepane
Research into this compound has primarily elucidated its fundamental chemical nature. The synthesis of this compound is often achieved through multi-step processes, typically involving the cyclization of a linear precursor to form the seven-membered azepane ring, followed by N-sulfonylation. Key to its structure is the presence of two methyl groups at the 2 and 6 positions of the azepane ring, which introduces stereocenters and significantly influences the molecule's conformation.
Spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) and mass spectrometry, have been crucial in confirming the covalent structure and connectivity of the molecule. X-ray crystallography studies, where available, provide definitive proof of its three-dimensional arrangement and the relative stereochemistry of the methyl groups. The molecule exists as different stereoisomers (cis and trans), and the conformational landscape of the flexible seven-membered ring is complex, with chair and boat-like conformations being energetically accessible. The bulky methylsulfonyl group attached to the nitrogen atom plays a significant role in dictating the preferred conformation and the rotational barrier around the N-S bond.
Broader Implications for Chemical and Biological Sciences
The study of this compound holds wider implications for several scientific fields. In synthetic chemistry, the methodologies developed for its synthesis contribute to the growing toolbox for constructing substituted medium-sized nitrogen heterocycles. Azepane scaffolds are prevalent in many biologically active natural products and synthetic pharmaceuticals, and understanding how to control stereochemistry at the 2 and 6 positions is of significant interest for medicinal chemistry.
From a physical organic chemistry perspective, this compound serves as an excellent model for studying the conformational dynamics of seven-membered rings. The interplay between the steric hindrance from the methyl groups and the electronic and steric effects of the N-sulfonyl group provides valuable data for computational models that aim to predict the shapes and energy landscapes of complex molecules. Such fundamental knowledge is critical for understanding molecular recognition and designing molecules with specific three-dimensional structures. While specific potent biological activities have not been extensively reported, the azepane core is a known pharmacophore, suggesting that derivatives of this compound could be of interest in drug discovery programs.
Perspectives on Future Research and Development
Future research on this compound is likely to proceed in several directions. A primary focus will be the development of more efficient and stereoselective synthetic routes to access specific isomers (e.g., (2R,6S)-meso or the chiral (2R,6R) and (2S,6S) enantiomers) in high purity. This would enable a more detailed investigation of how each specific isomer interacts with biological systems.
Further exploration of its chemical reactivity is warranted. For instance, reactions that modify the azepane ring or the methylsulfonyl group could lead to a diverse library of new compounds for screening. There is also significant scope for more advanced computational studies to map the entire conformational energy landscape and to predict its interactions with potential biological targets. Should initial biological screenings show any promise, subsequent research would focus on structure-activity relationship (SAR) studies, where systematic modifications are made to the molecule to optimize its biological effect, potentially leading to the development of new therapeutic agents.
References
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Academic Books and Monographs
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Conference Proceedings and Academic Theses
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Appendices
Detailed Computational Protocols and Parameters
Computational modeling could provide insights into the properties of 2,6-Dimethyl-1-methylsulfonylazepane. A typical protocol would involve:
Software: A quantum mechanics software package such as Gaussian or Spartan.
Method: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*).
Calculations: Geometry optimization to find the lowest energy conformation, followed by frequency calculations to confirm it is a true minimum. Calculation of properties such as molecular orbital energies, electrostatic potential maps, and predicted NMR and IR spectra.
Supporting Information for Spectroscopic Data Interpretation Guidelines
1H NMR: Protons on carbons adjacent to the nitrogen would be expected to appear in the 3.0-4.0 ppm range. Protons on the methyl group of the sulfonyl moiety would likely be a singlet around 2.8-3.2 ppm. The methyl groups on the ring would likely appear in the 0.9-1.5 ppm range.
13C NMR: Carbons adjacent to the nitrogen would be in the 50-65 ppm range. The methyl carbon of the sulfonyl group would be around 35-45 ppm.
IR: The symmetric and asymmetric stretching frequencies of the S=O bond are highly characteristic and are the most diagnostic peaks to look for.
Methodologies for In Vitro Biochemical Assays
Should this compound be screened for biological activity, standard in vitro assays could be employed. For example, to test for cathepsin K inhibition:
Assay Principle: A fluorogenic cathepsin K substrate is incubated with the enzyme in the presence and absence of the test compound. The rate of substrate cleavage is measured by monitoring the increase in fluorescence over time.
Procedure: A solution of human recombinant cathepsin K is pre-incubated with varying concentrations of this compound. The reaction is initiated by the addition of the fluorogenic substrate. Fluorescence is measured at appropriate excitation and emission wavelengths using a microplate reader.
Data Analysis: The percentage of inhibition is calculated for each concentration of the compound, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined by fitting the data to a dose-response curve.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2,6-Dimethyl-1-methylsulfonylazepane with high yield and purity?
Answer:
The synthesis of azepane derivatives typically involves multi-step reactions, including cyclization, sulfonylation, and functional group modifications. Key steps include:
- Substitution reactions to introduce the methylsulfonyl group, using reagents like methanesulfonyl chloride under basic conditions (e.g., triethylamine) .
- Optimization of reaction parameters : Temperature (e.g., 0–25°C for sulfonylation), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios (1:1.2 for amine:sulfonyl chloride) to minimize side products .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization for isolating high-purity products.
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
Structural validation requires a combination of:
- NMR spectroscopy :
- ¹H/¹³C NMR to confirm methyl and sulfonyl group positions (e.g., sulfonyl group deshields adjacent protons, δ ~3.0–3.5 ppm) .
- 2D experiments (COSY, HSQC) to resolve overlapping signals in the azepane ring.
- Mass spectrometry (HRMS) to verify molecular ion peaks (e.g., ESI+ for [M+H]⁺) and fragmentation patterns.
- IR spectroscopy to identify sulfonyl S=O stretches (~1350–1300 cm⁻¹) .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
While specific toxicity data for this compound may be limited, general safety measures for sulfonamide derivatives include:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .
Advanced: How can computational models resolve contradictions in reported biological activity data for azepane derivatives?
Answer:
Discrepancies often arise from methodological differences in assay design or receptor models. Strategies include:
- Hybrid receptor-response modeling : Combine wet-lab data (e.g., heterologous receptor expression) with computational metrics (e.g., QSAR) to validate chemical-receptor interactions .
- Cluster analysis : Apply dimensionality reduction (PCA, t-SNE) to identify non-overlapping chemical feature clusters from divergent datasets .
- Meta-analytical validation : Cross-reference agonist/antagonist profiles across multiple receptor systems (e.g., as in Saito et al.’s multi-receptor approach) .
Advanced: How to design experiments to probe the reaction mechanism of sulfonyl group modifications in azepane derivatives?
Answer:
Mechanistic studies require:
- Kinetic isotope effects (KIE) : Use deuterated analogs (e.g., CD₃SO₂Cl) to track bond-breaking steps in sulfonylation.
- Trapping intermediates : Employ low-temperature NMR or quenching agents (e.g., methanol) to isolate transient species.
- Computational modeling : DFT calculations (e.g., Gaussian) to map energy barriers for sulfonyl transfer and ring conformation changes .
Advanced: What experimental frameworks are effective for analyzing structure-activity relationships (SAR) of this compound analogs?
Answer:
Robust SAR analysis involves:
- Systematic substitution : Synthesize analogs with variations in methyl or sulfonyl groups and test bioactivity (e.g., enzyme inhibition assays).
- Free-Wilson vs. Hansch analysis : Compare additive vs. physicochemical parameter models to quantify substituent contributions .
- Cross-disciplinary validation : Pair in vitro data with in silico docking (e.g., AutoDock Vina) to predict binding affinities .
Advanced: How can researchers address inconsistencies in computational vs. experimental binding affinity data for azepane derivatives?
Answer:
- Force field calibration : Adjust parameters (e.g., partial charges) in molecular dynamics simulations to better match experimental ΔG values.
- Solvent effects : Include explicit solvent models (e.g., TIP3P water) in docking studies to account for hydrophobic interactions .
- Blind prediction challenges : Validate models against orthogonal datasets (e.g., Haddad et al.’s bioelectronic nose vs. Saito et al.’s multi-receptor data) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
